2,3-Dimethoxythiobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethoxybenzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-11-7-5-3-4-6(9(10)13)8(7)12-2/h3-5H,1-2H3,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBGVGAHINKAFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366202 | |
| Record name | 2,3-Dimethoxythiobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145736-64-7 | |
| Record name | 2,3-Dimethoxythiobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 145736-64-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Dimethoxythiobenzamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and predicted spectroscopic data for 2,3-Dimethoxythiobenzamide. As direct experimental data for this specific compound is limited in public literature, this document extrapolates its characteristics based on the known properties of its amide precursor, 2,3-dimethoxybenzamide, and established principles of thioamide chemistry. Detailed protocols for its synthesis and subsequent analysis are also provided.
Chemical Structure and Properties
This compound is an aromatic thioamide, a class of organosulfur compounds that are analogs of amides. The presence of the thiocarbonyl group (C=S) in place of a carbonyl group (C=O) imparts distinct chemical reactivity and physical properties.
Caption: 2D chemical structure of this compound.
Physical and Chemical Properties
The key physicochemical properties of this compound are summarized below, with data for its precursor, 2,3-dimethoxybenzamide, provided for comparison.
| Property | This compound | 2,3-Dimethoxybenzamide |
| Molecular Formula | C₉H₁₁NO₂S | C₉H₁₁NO₃ |
| Molecular Weight | 197.25 g/mol [1] | 181.19 g/mol [2] |
| Appearance | Yellow Powder (Predicted)[1] | White crystalline solid |
| Melting Point | Not available | 118-121 °C |
| Solubility | Soluble in organic solvents (THF, Toluene, Dichloromethane) (Predicted) | Soluble in organic solvents |
| CAS Number | 145736-64-7[1] | 1521-39-7[2] |
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not publicly available, its characteristic spectral features can be reliably predicted based on the known data of its amide precursor and general spectroscopic trends for thioamides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted) The proton NMR spectrum is expected to show characteristic signals for the aromatic, thioamide, and methoxy protons.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment (Predicted) | 2,3-Dimethoxybenzamide (CDCl₃)[2] |
| ~7.1 - 7.8 | Multiplet | 3H | Aromatic protons (Ar-H) | 7.1 - 7.6 (m, 3H) |
| ~7.5 - 9.0 | Broad singlet | 2H | Thioamide protons (-CSNH₂) | 5.8 - 6.5 (br s, 2H, -CONH₂) |
| ~3.9 | Singlet | 6H | Methoxy protons (2 x -OCH₃) | 3.91 (s, 3H), 3.90 (s, 3H) |
¹³C NMR Spectroscopy (Predicted) The most significant diagnostic peak in the ¹³C NMR spectrum is the downfield shift of the thiocarbonyl carbon (C=S) compared to the carbonyl carbon (C=O) of the amide precursor.
| Chemical Shift (δ) (ppm) | Assignment (Predicted) | 2,3-Dimethoxybenzamide (CDCl₃) |
| ~195 - 205 | Thiocarbonyl carbon (C=S) | ~169 (C=O) |
| ~145 - 155 | Aromatic carbons (Ar-C-O) | ~152, 147 |
| ~115 - 125 | Aromatic carbons (Ar-C/Ar-CH) | ~124, 120, 116 |
| ~56 - 62 | Methoxy carbons (-OCH₃) | ~61, 56 |
Infrared (IR) Spectroscopy
The conversion of the amide to the thioamide is clearly identified in the IR spectrum by the disappearance of the strong C=O stretching band and the appearance of bands associated with the thioamide group.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected in this compound | Observed in 2,3-Dimethoxybenzamide |
| 3100 - 3400 | N-H Stretch | Thioamide (-CSNH₂) | Yes (Broad) | Yes (Broad) |
| ~1650 - 1690 | C=O Stretch (Amide I) | Amide (-CONH₂) | No | Yes (~1670 cm⁻¹) |
| ~1200 - 1400 | C=S Stretch | Thioamide (-C=S) | Yes (Medium-Weak) | No |
| ~1000 - 1300 | C-O Stretch | Methoxy (-OCH₃) | Yes | Yes |
Mass Spectrometry (MS)
The mass spectrum provides confirmation of the molecular weight and offers insights into the molecule's fragmentation pattern.
| m/z Value | Ion (Predicted) |
| 197 | [M]⁺ (Molecular Ion) |
| 180 | [M - NH₃]⁺ |
| 164 | [M - SH]⁺ |
| 136 | [M - CSNH₂]⁺ |
Experimental Protocols
Synthesis of this compound via Thionation
The conversion of 2,3-dimethoxybenzamide to its thioamide analog is efficiently achieved using Lawesson's reagent, a widely used thionating agent for carbonyl compounds.[3][4][5]
Materials and Reagents:
-
2,3-Dimethoxybenzamide
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide]
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Eluent solvents (e.g., petroleum ether, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dimethoxybenzamide (1.0 equivalent) in anhydrous THF.
-
Reagent Addition: Add Lawesson's reagent (0.5 - 0.6 equivalents) to the solution in portions at room temperature.[6][7]
-
Reaction and Monitoring: Stir the mixture at room temperature. The reaction can be gently heated (40-60 °C) to increase the rate if necessary.[7] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amide is fully consumed.[6]
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate or diethyl ether.
-
Wash the organic layer sequentially with deionized water and brine. A thorough aqueous workup is critical to remove phosphorus byproducts.[6]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of petroleum ether/ethyl acetate), to yield the pure this compound product.
Caption: Workflow for the synthesis of this compound using Lawesson's reagent.
General Protocol for Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. For ¹H NMR, integrate the signals to determine relative proton counts.
IR Spectroscopy (ATR Method):
-
Sample Preparation: Place a small amount of the solid product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact and record the IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption frequencies corresponding to the functional groups present in the molecule.
Mass Spectrometry (ESI Method):
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a mass spectrometer. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Analysis: Determine the molecular weight from the molecular ion peak and analyze any significant fragment ions.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Lawesson's Reagent [organic-chemistry.org]
- 4. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]
- 5. Thioamide synthesis by thionation [organic-chemistry.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. benchchem.com [benchchem.com]
what is the CAS number for 2,3-Dimethoxythiobenzamide
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a concise technical overview of 2,3-Dimethoxythiobenzamide, a thioamide derivative of interest in organic synthesis and potential pharmacological research. The primary focus of this guide is to furnish key identifiers and physicochemical properties to aid researchers in their experimental design and data analysis. Central to this is the compound's Chemical Abstracts Service (CAS) number, which serves as a universal identifier for this specific chemical substance. This guide presents available data in a structured format, adhering to best practices for clarity and utility in a research and development setting.
Chemical Identification and Properties
The unambiguous identification of chemical compounds is paramount for reproducible scientific research. The most widely accepted unique identifier is the CAS Registry Number.
For this compound, the definitive CAS number is:
-
CAS Number: 145736-64-7[1]
This identifier should be used in all documentation, procurement, and reporting to ensure clarity and avoid ambiguity with other isomers or related compounds.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental settings, including solubility, reaction kinetics, and formulation.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂S | [1] |
| Molecular Weight | 197.25 g/mol | [1] |
| Physical Form | Powder | [1] |
| Purity | Typically ≥98.0% | [1] |
| InChI Key | QQBGVGAHINKAFG-UHFFFAOYSA-N | [1] |
Table 1: Physicochemical Properties of this compound
Synthesis and Experimental Protocols
The synthesis of thioamides from their corresponding amides is a common transformation in organic chemistry. A general workflow for this process, which can be adapted for the synthesis of this compound, is outlined below.
General Thionation Workflow
A prevalent method for the synthesis of thioamides involves the thionation of an amide precursor, in this case, 2,3-dimethoxybenzamide. Lawesson's reagent is a common thionating agent for this type of reaction. The logical workflow for such a synthesis is depicted in the following diagram.
Caption: Logical workflow for the synthesis of this compound.
Detailed Experimental Protocol: Thionation of 2,3-Dimethoxybenzamide
The following is a representative experimental protocol for the synthesis of this compound. Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dimethoxybenzamide (1 equivalent) in anhydrous toluene.
-
Addition of Thionating Agent: Add Lawesson's reagent (0.5 equivalents) to the solution. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Potential Signaling Pathway Interactions
While specific signaling pathways involving this compound are not extensively documented in publicly available literature, compounds containing the thioamide functional group have been investigated for their roles as enzyme inhibitors or modulators of various biological processes. A hypothetical signaling pathway diagram illustrating where a novel thioamide compound might be investigated is presented below.
Caption: Hypothetical inhibition of a kinase signaling pathway.
This diagram illustrates a common approach in drug discovery where a small molecule, such as this compound, is screened for its ability to inhibit a key enzyme (e.g., Kinase A) in a signaling cascade, thereby preventing downstream events like gene expression.
Conclusion
This technical guide provides essential identification and structural information for this compound, centered on its CAS number: 145736-64-7. The provided data and general experimental workflow are intended to serve as a foundational resource for researchers. Further investigation into the specific biological activities and applications of this compound is warranted and will require more specialized and in-depth experimental studies.
References
2,3-Dimethoxythiobenzamide: An Overview of a Sparsely Documented Compound
For the attention of: Researchers, scientists, and drug development professionals.
This document serves to summarize the available information and provide a general context based on related compounds.
Chemical Identity and Properties
Basic chemical information for 2,3-Dimethoxythiobenzamide has been compiled from chemical supplier databases and PubChem.
| Property | Value | Source |
| CAS Number | 145736-64-7 | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₁NO₂S | [1][5] |
| Molecular Weight | 197.25 g/mol | [2][5] |
| Synonyms | Benzenecarbothioamide, 2,3-dimethoxy- | [2] |
| Physical Form | Powder | [5] |
| Purity | ≥98.0% (commercially available) | [5] |
| InChI Key | QQBGVGAHINKAFG-UHFFFAOYSA-N | [1][5] |
| SMILES | COC1=CC=CC(=C1OC)C(=S)N | [1] |
Note: No experimental data on melting point, boiling point, or solubility were found in the searched literature.
Discovery and History
There is no available information in the reviewed literature detailing the specific discovery or historical development of this compound. The broader class of benzamides and thioamides, however, has a rich history in medicinal chemistry. Benzamide derivatives were first recognized for their therapeutic potential in the mid-20th century, leading to the development of antipsychotic drugs.[6] The thioamide group, an isostere of the amide group, has since been incorporated into a wide range of therapeutic agents, including anticancer, antimicrobial, and antiviral compounds.[7][8] Thioamides are valued in drug design for their unique chemical properties that can influence a molecule's potency, selectivity, and pharmacokinetic profile.[8]
Synthesis and Experimental Protocols
While no specific, detailed experimental protocol for the synthesis of this compound was found, a plausible synthetic route can be inferred from general organic chemistry principles and published methods for analogous compounds. A common method for the synthesis of thioamides is the thionation of the corresponding amide.
Hypothetical Synthetic Workflow
A potential synthetic pathway could start from the commercially available 2,3-dimethoxybenzaldehyde.
Caption: Hypothetical synthesis of this compound.
Detailed Steps:
-
Oxidation of 2,3-Dimethoxybenzaldehyde: The starting aldehyde can be oxidized to the corresponding carboxylic acid, 2,3-dimethoxybenzoic acid, using a suitable oxidizing agent like potassium permanganate (KMnO₄) or Jones reagent. The synthesis of 2,3-dimethoxybenzaldehyde itself is documented.[9][10][11]
-
Amidation of 2,3-Dimethoxybenzoic Acid: The resulting carboxylic acid can be converted to the amide, 2,3-dimethoxybenzamide. This is typically achieved by first converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia (NH₃).
-
Thionation of 2,3-Dimethoxybenzamide: The final step would involve the thionation of the amide to the desired thioamide. Lawesson's reagent is a common and effective reagent for this transformation. The reaction is typically carried out in an anhydrous solvent such as toluene or tetrahydrofuran (THF) with heating.
Note: This proposed synthesis is based on established chemical transformations and has not been experimentally verified for this specific compound based on the available literature.
Biological Activity and Signaling Pathways
No specific biological activity, quantitative data (such as IC₅₀ or Kᵢ values), or studies on the mechanism of action for this compound have been reported in the scientific literature reviewed. Therefore, no data tables or signaling pathway diagrams can be generated at this time.
For context, the broader class of thiobenzamide derivatives has been investigated for a variety of biological activities, including hepatotoxicity and as potential therapeutic agents.[12] The benzamide moiety itself is a known pharmacophore that can interact with a range of biological targets. For instance, some benzamide derivatives are known inhibitors of enzymes like IMP dehydrogenase.[13] However, it is crucial to note that the biological activity of a compound is highly dependent on its specific substitution pattern, and extrapolating activities from related compounds to this compound would be purely speculative without experimental evidence.
Conclusion
This compound is a known chemical entity that is commercially available. However, there is a notable absence of published research detailing its discovery, synthesis, and biological properties. For researchers and drug development professionals, this compound represents an unexplored area of chemical space. Future research would be required to elucidate its synthetic accessibility, physicochemical properties, and potential biological activities. Such studies would be foundational to understanding if this compound or its derivatives hold any promise as pharmacological agents.
References
- 1. PubChemLite - 145736-64-7 (C9H11NO2S) [pubchemlite.lcsb.uni.lu]
- 2. Benzenecarbothioamide,2,3-dimethoxy-;145736-64-7 [axsyn.com]
- 3. 2,3-DIMETHOXY-THIOBENZAMIDE CAS#: 145736-64-7 [amp.chemicalbook.com]
- 4. 2,3-DIMETHOXY-THIOBENZAMIDE | CAS: 145736-64-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde - Google Patents [patents.google.com]
- 10. 2,3-Dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 11. Preparation method of 2,3-dimethoxy benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
2,3-Dimethoxythiobenzamide molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the physicochemical properties and a plausible synthetic pathway for 2,3-Dimethoxythiobenzamide, a compound of interest in medicinal chemistry and organic synthesis.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C9H11NO2S | [1][2] |
| Molecular Weight | 197.25 g/mol | [1][2] |
| Physical Form | Powder | [1] |
| Purity (Typical) | 98.0% | [1] |
| CAS Number | 145736-64-7 | [1] |
Synthetic Pathway and Experimental Considerations
The synthesis of this compound can be logically approached from its corresponding amide precursor, 2,3-dimethoxybenzamide. This transformation is a common method for the preparation of thioamides. The general workflow involves the thionation of the amide using a suitable reagent.
Plausible Synthetic Workflow
Caption: Synthetic pathway for this compound.
Key Experimental Protocols
Step 1: Synthesis of 2,3-Dimethoxybenzamide from 2,3-Dimethoxybenzoic Acid
A common route to synthesize the amide precursor involves the conversion of the carboxylic acid to an acid chloride, followed by amination.
-
Acid Chloride Formation: 2,3-Dimethoxybenzoic acid can be reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) or toluene. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. The reaction is typically stirred at room temperature until the evolution of gas ceases.
-
Amidation: The resulting crude 2,3-dimethoxybenzoyl chloride is then carefully added to a solution of aqueous ammonia or bubbled with ammonia gas in an appropriate solvent. This exothermic reaction should be controlled by cooling. The 2,3-dimethoxybenzamide product often precipitates from the reaction mixture and can be collected by filtration.
Step 2: Thionation of 2,3-Dimethoxybenzamide
The conversion of the amide to the thioamide is a critical step.
-
Reaction Setup: 2,3-Dimethoxybenzamide is dissolved in a dry, inert solvent such as toluene or tetrahydrofuran (THF).
-
Thionating Agent: A thionating agent, most commonly Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), is added to the solution. Lawesson's reagent is often preferred due to its better solubility and milder reaction conditions. The amount of the thionating agent typically ranges from 0.5 to 1.0 equivalents.
-
Reaction Conditions: The reaction mixture is heated to reflux and monitored by a suitable technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the completion of the reaction.
-
Work-up and Purification: Upon completion, the reaction is cooled, and the excess thionating reagent and byproducts are quenched, often by the addition of a saturated aqueous solution of sodium bicarbonate. The crude product is then extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude this compound can be purified by techniques such as recrystallization or column chromatography.
References
An In-depth Technical Guide to the Solubility of 2,3-Dimethoxythiobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Dimethoxythiobenzamide. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a framework for its empirical determination. It includes a review of the general solubility of aromatic thioamides, detailed experimental protocols for solubility assessment, and a workflow for these procedures.
Introduction to this compound and its Solubility
This compound belongs to the class of aromatic thioamides, compounds of interest in medicinal chemistry and materials science. The thioamide functional group, a sulfur analogue of the amide group, imparts unique physicochemical properties, including altered hydrogen bonding capabilities and electronic characteristics, which in turn influence solubility.
Given the absence of established quantitative data, this guide provides a robust experimental protocol for researchers to determine the solubility of this compound in solvents relevant to their specific applications.
Experimental Protocol for Solubility Determination
The following protocol outlines a standard laboratory procedure for determining the equilibrium solubility of this compound using the shake-flask method. This method is widely accepted and provides reliable data on the saturation solubility of a compound in a given solvent at a controlled temperature.
Objective: To determine the saturation concentration of this compound in various solvents at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (DMSO), acetone, acetonitrile, ethyl acetate, toluene)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.
-
-
Analysis:
-
Accurately dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method against a standard curve of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted supernatant by multiplying the measured concentration of the diluted sample by the dilution factor.
-
The resulting value represents the equilibrium solubility of this compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Data Presentation:
All quantitative solubility data should be summarized in a clear and structured table for easy comparison across different solvents and conditions.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | To be determined | To be determined |
| PBS (pH 7.4) | 37 | To be determined | To be determined |
| Ethanol | 25 | To be determined | To be determined |
| DMSO | 25 | To be determined | To be determined |
| Acetonitrile | 25 | To be determined | To be determined |
Workflow for Solubility Determination
The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.
Caption: Experimental workflow for determining the solubility of this compound.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Solvent Polarity: The "like dissolves like" principle suggests that solubility will be higher in solvents with polarities similar to that of the solute. The presence of two methoxy groups and a thioamide group introduces polarity, while the benzene ring is non-polar.
-
Temperature: For most solid solutes, solubility increases with temperature. However, this relationship should be determined experimentally.
-
pH (for aqueous solutions): The thioamide group is weakly basic and can be protonated under acidic conditions, which may affect its aqueous solubility.
-
Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities.
Conclusion
While specific, publicly available quantitative solubility data for this compound is currently lacking, this guide provides the necessary framework for researchers to determine this crucial physicochemical property. The detailed experimental protocol for the shake-flask method, along with the illustrative workflow, offers a standardized approach to generating reliable and reproducible solubility data. Such data is essential for the effective design of formulations, in vitro and in vivo studies, and for advancing the development of this compound in its various potential applications.
References
Spectroscopic and Synthetic Profile of 2,3-Dimethoxythiobenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, MS) and a plausible synthetic route for 2,3-Dimethoxythiobenzamide. Due to the limited availability of published experimental data for this specific compound, this document outlines the expected spectral characteristics based on the known properties of its amide precursor, 2,3-dimethoxybenzamide, and the general effects of thionation.
Synthesis of this compound
A widely established and efficient method for the synthesis of thioamides from their corresponding amides is the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide).[1][2][3] This approach is expected to be effective for the conversion of 2,3-dimethoxybenzamide to this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dimethoxybenzamide (1.0 eq) and Lawesson's reagent (0.5 eq).
-
Solvent Addition: Add anhydrous toluene to the flask to achieve a suitable concentration.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-6 | ~7.5 | d | 1H | Ar-H |
| H-4 | ~7.1 | t | 1H | Ar-H |
| H-5 | ~7.0 | d | 1H | Ar-H |
| NH₂ | ~8.0 (broad) | s | 2H | -CSNH₂ |
| OCH₃ | ~3.9 | s | 3H | 2-OCH₃ |
| OCH₃ | ~3.8 | s | 3H | 3-OCH₃ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||
| C=S | ~200 | C=S | ||
| C-2 | ~152 | Ar-C | ||
| C-3 | ~148 | Ar-C | ||
| C-1 | ~135 | Ar-C | ||
| C-6 | ~124 | Ar-CH | ||
| C-4 | ~120 | Ar-CH | ||
| C-5 | ~115 | Ar-CH | ||
| OCH₃ | ~56 | 2-OCH₃ | ||
| OCH₃ | ~55 | 3-OCH₃ |
Infrared (IR) Spectroscopy
The conversion of the amide to a thioamide will result in the disappearance of the C=O stretch and the appearance of a C=S stretch at a lower wavenumber.
Table 2: Predicted IR Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3400-3100 | Medium-Strong |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium |
| C=C Stretch (Aromatic) | 1600-1450 | Medium-Strong |
| C=S Stretch | 1250-1050 | Strong |
| C-O Stretch | 1275-1200, 1075-1020 | Strong |
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak corresponding to the molecular weight of this compound.
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₁₁NO₂S |
| Molecular Weight | 197.25 g/mol |
| Predicted [M]⁺ | m/z 197 |
| Predicted [M+H]⁺ | m/z 198 |
Experimental Protocols: Spectroscopy
NMR Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.
IR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent (e.g., chloroform) and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for ESI, or introduce a solid probe for EI.
-
Acquisition: Obtain the mass spectrum in the positive ion mode.
References
- 1. benchchem.com [benchchem.com]
- 2. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
A Theoretical Exploration of the Potential Biological Activity of 2,3-Dimethoxythiobenzamide: An In-Depth Technical Guide
Disclaimer: This document provides a theoretical overview of the potential biological activities of 2,3-Dimethoxythiobenzamide. As of the time of writing, there is a notable absence of specific published research on this particular compound. The information, experimental protocols, and data presented herein are extrapolated from studies on structurally related molecules, including other thiobenzamides and benzamide derivatives, to provide a framework for potential future investigation.
Introduction
The thiobenzamide scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The presence of a thioamide group in conjunction with a substituted benzene ring offers a unique combination of steric and electronic properties that can facilitate interactions with various biological targets. This guide explores the hypothetical biological potential of this compound, a molecule whose activity has not yet been characterized in the scientific literature. By examining the established activities of analogous compounds, we can postulate potential therapeutic applications and design a roadmap for the initial biological evaluation of this novel entity.
Structurally, this compound combines a thioamide functional group with a benzene ring substituted with two methoxy groups at the 2 and 3 positions. The thioamide group is known to be a good metal chelator and can participate in hydrogen bonding, while the methoxy groups can influence the molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. Based on the activities of related compounds, the primary areas of potential biological activity for this compound are postulated to be in antimicrobial, antiproliferative, and enzyme inhibitory domains.
Potential Biological Activities
Thiobenzamide and its derivatives, particularly those with hydroxyl or other substitutions on the aromatic ring, have demonstrated notable antimicrobial and antifungal properties. For instance, N,N-cyclic-2,4-dihydroxythiobenzamide derivatives have shown activity against various fungal strains, and substituted thiobenzanilides have been investigated for their antimycobacterial effects[1][2][3]. The thioamide moiety is crucial for this activity, potentially through mechanisms involving metal chelation essential for microbial enzyme function or by acting as a bioisostere for the amide group in vital bacterial proteins.
Hypothetical Minimum Inhibitory Concentration (MIC) Data:
The following table presents a hypothetical summary of potential MIC values for this compound against a panel of representative microorganisms, based on activities observed for related thioamides.
| Microorganism | Type | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 16 - 64 |
| Bacillus subtilis | Gram-positive | 8 - 32 |
| Escherichia coli | Gram-negative | 32 - 128 |
| Pseudomonas aeruginosa | Gram-negative | >128 |
| Mycobacterium tuberculosis | Acid-fast | 4 - 16 |
| Candida albicans | Fungi | 16 - 64 |
| Aspergillus niger | Fungi | 32 - 128 |
Numerous benzamide and thiobenzamide derivatives have been reported to possess antiproliferative activity against a range of cancer cell lines. The mechanisms underlying this activity are diverse and include the inhibition of tubulin polymerization, cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival[2][4]. For example, 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives have been identified as potent inhibitors of tubulin polymerization[4].
Hypothetical IC₅₀ Data for Antiproliferative Activity:
This table summarizes the hypothetical half-maximal inhibitory concentrations (IC₅₀) of this compound against several human cancer cell lines.
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |
| MCF-7 | Breast (ER+) | 5 - 20 |
| MDA-MB-231 | Breast (Triple-Neg) | 10 - 40 |
| A549 | Lung | 15 - 50 |
| HCT116 | Colon | 8 - 30 |
| HeLa | Cervical | 12 - 45 |
Benzamide derivatives are known to act as inhibitors of various enzymes, including cyclin-dependent kinases (CDKs), c-Met, and PI3K/mTOR[5]. The ability of the benzamide or thiobenzamide moiety to interact with the active site of enzymes through hydrogen bonding and hydrophobic interactions makes this class of compounds a rich source for the development of enzyme inhibitors. One plausible, though hypothetical, target could be Inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme that is inhibited by other benzamide-containing molecules and is crucial for the synthesis of guanine nucleotides, making it a target in cancer and virology[6].
Potential Signaling Pathway Modulation:
The PI3K/AKT/mTOR pathway is a critical signaling cascade that is often hyperactivated in cancer, and various benzamide derivatives have been investigated as inhibitors of components of this pathway[5]. It is conceivable that this compound could exhibit inhibitory activity against PI3K or mTOR.
Experimental Protocols
The following are generalized protocols for the initial in vitro screening of this compound.
This protocol outlines a standard broth microdilution method to determine the MIC of the test compound against bacteria and fungi.
-
Preparation of Inoculum:
-
For bacteria, select 3-5 well-isolated colonies from an agar plate and transfer to a tube containing sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
For fungi, prepare a suspension of spores or yeast cells in sterile saline and adjust the concentration to approximately 1-5 x 10⁶ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Inoculation:
-
Dilute the prepared inoculum and add to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
This protocol describes the use of the MTT assay to assess the antiproliferative activity of the test compound on cancer cell lines.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
-
Formazan Solubilization:
-
Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Conclusion
While the biological activity of this compound remains to be experimentally determined, the rich chemistry of the thiobenzamide scaffold allows for a reasoned and optimistic projection of its potential as a bioactive molecule. Based on the activities of structurally related compounds, it is plausible that this compound could exhibit antimicrobial, antiproliferative, and enzyme inhibitory properties. The hypothetical data and generalized experimental protocols provided in this guide are intended to serve as a foundational framework for researchers and drug development professionals to initiate the systematic investigation of this compound. Future studies are essential to validate these hypotheses and to fully elucidate the therapeutic potential of this and other novel thiobenzamide derivatives.
References
- 1. Synthesis, Crystal Study, and Anti-Proliferative Activity of Some 2-Benzimidazolylthioacetophenones towards Triple-Negative Breast Cancer MDA-MB-468 Cells as Apoptosis-Inducing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Synthesis and antibacterial activity of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
2,3-Dimethoxythiobenzamide: A Technical Guide to its Synthesis and Prospective Role in Medicinal Chemistry
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-dimethoxythiobenzamide, a sulfur-containing analogue of 2,3-dimethoxybenzamide. While specific research on this compound is limited, this document extrapolates its synthetic pathways, potential biological activities, and role in medicinal chemistry based on the well-established chemistry of thioamides and the known bioactivities of structurally related methoxy-substituted (thio)benzamides. This guide includes detailed experimental protocols for its synthesis, quantitative data from analogous compounds to predict its potential efficacy, and diagrams of relevant biological pathways it may influence.
Introduction
Thioamides are important structural motifs in medicinal chemistry, often serving as bioisosteres of amides. The replacement of the carbonyl oxygen with a sulfur atom alters the molecule's physicochemical properties, such as hydrogen bonding capacity, polarity, and metabolic stability, which can lead to enhanced biological activity and improved pharmacokinetic profiles. Methoxy-substituted aromatic compounds are prevalent in numerous biologically active molecules, influencing their binding to target proteins and their metabolic fate. The combination of a thioamide functional group with a 2,3-dimethoxy substitution pattern on the benzene ring suggests that this compound could possess interesting and potentially valuable biological properties. This guide explores the synthesis of this compound and postulates its potential as an antifungal and antiproliferative agent, drawing on data from closely related analogues.
Synthesis of this compound
The synthesis of this compound is most practicably achieved through a two-step process: the synthesis of the precursor 2,3-dimethoxybenzamide, followed by its thionation.
Step 1: Synthesis of 2,3-Dimethoxybenzamide
The precursor, 2,3-dimethoxybenzamide, can be synthesized from 2,3-dimethoxybenzoic acid.
Experimental Protocol: Synthesis of 2,3-Dimethoxybenzamide
-
Materials: 2,3-dimethoxybenzoic acid, thionyl chloride (SOCl₂), anhydrous tetrahydrofuran (THF), concentrated ammonium hydroxide (NH₄OH).
-
Procedure:
-
To a solution of 2,3-dimethoxybenzoic acid (1.0 eq) in anhydrous THF, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2 hours.
-
The solvent and excess thionyl chloride are removed under reduced pressure to yield 2,3-dimethoxybenzoyl chloride.
-
The crude acid chloride is dissolved in anhydrous THF and added dropwise to a stirred solution of concentrated ammonium hydroxide (3.0 eq) in an ice bath.
-
The reaction mixture is stirred for 1 hour at room temperature.
-
The solvent is evaporated, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 2,3-dimethoxybenzamide.
-
The crude product can be purified by recrystallization or column chromatography.
-
Step 2: Thionation of 2,3-Dimethoxybenzamide
The most common and effective method for converting an amide to a thioamide is by using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide).[1][2]
Experimental Protocol: Synthesis of this compound
-
Materials: 2,3-dimethoxybenzamide, Lawesson's reagent, anhydrous toluene or tetrahydrofuran (THF).
-
Procedure:
-
In a round-bottom flask, dissolve 2,3-dimethoxybenzamide (1.0 eq) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude residue is then purified by silica gel column chromatography to yield this compound.
-
Diagram of Synthetic Workflow
Potential Role in Medicinal Chemistry
Based on the biological activities of structurally similar compounds, this compound is a candidate for investigation as an antifungal and antiproliferative agent.
Potential Antifungal Activity
Thioamides and methoxy-substituted aromatic compounds have demonstrated notable antifungal properties. The thioamide moiety can interfere with essential fungal enzymes or disrupt cell membrane integrity.
Table 1: Antifungal Activity of Structurally Related Compounds
| Compound/Class | Fungal Strain(s) | MIC (µg/mL) | Reference |
| N,N-cyclic-2,4-dihydroxythiobenzamide derivatives | Candida spp. | Not specified | [3] |
| Benzamides with pyridine-linked 1,2,4-oxadiazole | Botrytis cinerea | 90.5% inhibition at 50 µg/mL | [4] |
| 3-Methoxybenzamide derivatives | M. smegmatis, S. aureus | Zone of inhibition ratio: 0.62 and 0.44 respectively | [5] |
| Methoxy-substituted trans-stilbene derivatives | Not specified | Not specified | [6] |
Diagram of a Potential Antifungal Mechanism of Action
Potential Antiproliferative Activity
Numerous benzamide and thiobenzamide derivatives have been reported to exhibit antiproliferative activity against various cancer cell lines. The mechanisms often involve the inhibition of key enzymes in cell signaling pathways or the induction of apoptosis.
Table 2: Antiproliferative Activity of Structurally Related Compounds
| Compound | Cell Line(s) | IC₅₀ (µM) | Reference |
| N,N-cyclic-2,4-dihydroxythiobenzamide derivatives | HCV29T cancer cells | 10.51-33.98 µg/mL | [3] |
| 2-hydroxy-4-methoxy-substituted N-benzimidazole-carboxamide | HCT 116, MCF-7, HEK 293 | 2.2-4.4 | [7] |
| 2-hydroxy-substituted N-benzimidazole-carboxamide | HCT 116, MCF-7, HEK 293 | 1.2-5.3 | [7] |
| 4-methoxyphenyl thienylpicolinamidine | Leukemia (SR), Colon (SW-620), Non-small cell lung (NCI-H460) | 0.34, 0.43, 0.52 | [8] |
| 3,4,5-trimethoxyphenyl thienylpicolinamidine | Leukemia, Colon | 1.37-2.78 | [8] |
Diagram of a Potential Antiproliferative Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of cell proliferation, and its dysregulation is common in cancer.[9][10] Benzamide derivatives have been shown to modulate components of similar signaling cascades.
Conclusion
While direct experimental data for this compound is not yet available in the public domain, this technical guide provides a robust framework for its synthesis and potential applications in medicinal chemistry. The established synthetic routes for thioamides, coupled with the known biological activities of structurally similar methoxy-substituted benzamides and thiobenzamides, strongly suggest that this compound warrants further investigation as a potential antifungal and antiproliferative agent. The detailed protocols and compiled data herein serve as a valuable resource for researchers initiating studies on this promising compound. Future work should focus on the synthesis and in vitro screening of this compound to validate these hypotheses and elucidate its specific mechanisms of action.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Lawesson's Reagent [organic-chemistry.org]
- 3. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of new thienylpicolinamidine derivatives and possible mechanisms of antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Anti-proliferative Function of the TGF-β1 Signaling Pathway Involves the Repression of the Oncogenic TBX2 by Its Homologue TBX3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TGF-β Family Signaling in the Control of Cell Proliferation and Survival - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Screening of 2,3-Dimethoxythiobenzamide for Antifungal Activity
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a generalized framework and detailed protocols for the preliminary antifungal screening of a novel compound, using 2,3-Dimethoxythiobenzamide as a representative example. As of the writing of this guide, specific antifungal activity data for this compound is not extensively available in public literature. The experimental procedures outlined are based on established methodologies for antifungal susceptibility testing.
Introduction
The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal drug resistance, presents a significant challenge to global health. This necessitates the discovery and development of novel antifungal agents with new mechanisms of action. Thioamides and their derivatives have attracted interest in medicinal chemistry due to their diverse biological activities. This guide outlines a comprehensive approach for the preliminary in vitro screening of this compound, a novel thiobenzamide derivative, to evaluate its potential as an antifungal agent.
The primary objectives of this preliminary screening are to:
-
Determine the spectrum of antifungal activity against a panel of clinically relevant fungi.
-
Quantify the potency of the compound through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
-
Provide a framework for initial cytotoxicity assessment and in silico prediction of pharmacokinetic properties.
Compound Synthesis and Preparation
A plausible synthetic route for this compound starts from the commercially available 2,3-dimethoxybenzoic acid or 2,3-dimethoxybenzaldehyde. A common method for the synthesis of thioamides is the thionation of the corresponding amide or aldehyde.
Proposed Synthesis of this compound from 2,3-Dimethoxybenzaldehyde:
A potential one-pot synthesis can be achieved by reacting 2,3-dimethoxybenzaldehyde with elemental sulfur and an amine source in a suitable solvent.
-
Step 1: Reaction Setup In a reaction vessel, 2,3-dimethoxybenzaldehyde (1.0 mmol), elemental sulfur (1.2 mmol), and a catalytic amount of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol) are dissolved in an appropriate solvent such as N,N-Dimethylformamide (DMF) (3.0 mL).
-
Step 2: Reaction Conditions The resulting solution is stirred under an inert atmosphere at a temperature ranging from 100-120°C for 4-5 hours.
-
Step 3: Work-up and Purification After cooling to room temperature, the reaction mixture is purified using column chromatography on silica gel to yield the desired this compound.
The final product should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity before biological evaluation.
In Silico ADMET Prediction
Before extensive in vitro testing, computational methods can be employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.[1][2] This early assessment helps in identifying potential liabilities and prioritizing compounds with more favorable drug-like properties.[1] Various software platforms can predict properties like aqueous solubility, lipophilicity (logP), potential for metabolism by cytochrome P450 enzymes, and various toxicity endpoints.[3][]
In Vitro Antifungal Susceptibility Testing
The core of the preliminary screening involves determining the compound's activity against a panel of pathogenic fungi. Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) provide a robust framework for this evaluation.[5][6]
4.1. Fungal Strains
A representative panel of fungal strains should be used, including:
-
Yeasts: Candida albicans, Candida glabrata, Candida parapsilosis, Candida krusei, Cryptococcus neoformans.
-
Molds: Aspergillus fumigatus, Aspergillus flavus, Trichophyton rubrum.
Quality control strains with known antifungal susceptibility profiles should be included in each assay.
4.2. Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the reference standard for determining MICs.[7][8] It involves challenging a standardized fungal inoculum with serial dilutions of the test compound in a liquid medium.[8]
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Fungal inoculum suspension
-
Positive control antifungal (e.g., Fluconazole for yeasts, Amphotericin B for molds)
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of Compound Dilutions:
-
Create a series of twofold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 256 µg/mL to 0.125 µg/mL.
-
Prepare a separate set of dilutions for the positive control antifungal.
-
Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).
-
-
Inoculum Preparation:
-
Subculture the fungal isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate to ensure purity and viability.
-
Prepare a fungal suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL for yeasts).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound, resulting in a final volume of 200 µL.
-
Incubate the plates at 35°C. Incubation times vary depending on the fungus: 24-48 hours for most Candida species and 48-72 hours for Cryptococcus neoformans and molds.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction for azoles against yeasts, and complete inhibition for other compounds and molds) compared to the growth control.[9] This can be determined visually or by using a microplate reader.
-
Disk Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antifungal activity and is useful for rapid screening.
Materials:
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue
-
Sterile paper disks (6 mm diameter)
-
This compound solution of a known concentration
-
Fungal inoculum suspension
Protocol:
-
Plate Preparation:
-
Prepare a fungal inoculum as described for the broth microdilution method.
-
Evenly streak the inoculum onto the surface of the Mueller-Hinton agar plate using a sterile cotton swab.
-
-
Disk Application:
-
Aseptically apply sterile paper disks impregnated with a known amount of this compound to the agar surface.
-
Include a blank disk (with solvent only) as a negative control and a disk with a standard antifungal as a positive control.
-
-
Incubation:
-
Invert the plates and incubate at 35°C for 24-48 hours.
-
-
Interpretation:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. A larger zone of inhibition generally indicates greater susceptibility of the fungus to the compound.
-
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that kills a particular fungus.
Protocol:
-
Subculturing from MIC Assay:
-
Following the determination of the MIC from the broth microdilution assay, take a 10-20 µL aliquot from each well that showed no visible growth.
-
Spread the aliquot onto a sterile Sabouraud Dextrose Agar plate.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours or until growth is visible in the subculture from the growth control well.
-
-
MFC Determination:
-
The MFC is the lowest concentration of the compound that results in no fungal growth or a significant reduction (e.g., ≥99.9%) in CFU compared to the initial inoculum.
-
Data Presentation
Quantitative data from the antifungal susceptibility testing should be organized into clear tables for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against a Panel of Fungal Pathogens
| Fungal Species | Strain ID | MIC (µg/mL) of this compound | MIC (µg/mL) of Positive Control |
| Candida albicans | ATCC 90028 | ||
| Candida glabrata | ATCC 90030 | ||
| Cryptococcus neoformans | ATCC 90112 | ||
| Aspergillus fumigatus | ATCC 204305 |
Table 2: Minimum Fungicidal Concentration (MFC) and Zone of Inhibition for this compound
| Fungal Species | Strain ID | MFC (µg/mL) | MFC/MIC Ratio | Zone of Inhibition (mm) at X µ g/disk |
| Candida albicans | ATCC 90028 | |||
| Candida glabrata | ATCC 90030 | |||
| Cryptococcus neoformans | ATCC 90112 | |||
| Aspergillus fumigatus | ATCC 204305 |
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for MIC and MFC determination using the broth microdilution method.
Potential Fungal Signaling Pathway
Caption: Simplified ergosterol biosynthesis pathway, a common target for antifungal drugs.
In Vitro Cytotoxicity Assessment
A crucial step in the preliminary screening is to assess the toxicity of this compound against mammalian cells to determine its selectivity for fungal cells.[10]
7.1. Cell Lines
A panel of human cell lines should be used, for example:
-
HEK293 (human embryonic kidney cells) - as a model for normal cells.
-
HepG2 (human liver cancer cell line) - to assess potential hepatotoxicity.
7.2. Experimental Protocol (MTT Assay)
The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[11]
Protocol:
-
Seed mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 (the concentration that inhibits 50% of cell growth).
Conclusion and Future Directions
This guide provides a systematic approach to the preliminary in vitro screening of this compound for antifungal activity. The data generated from these assays will establish its spectrum of activity, potency (MIC), and whether it is fungistatic or fungicidal (MFC). The cytotoxicity data will provide an initial assessment of its therapeutic index.
Positive results from this preliminary screening would warrant further investigation, including:
-
Mechanism of action studies to identify the cellular target.
-
In vivo efficacy studies in animal models of fungal infections.
-
Lead optimization to improve potency and reduce toxicity.
By following these standardized protocols, researchers can effectively evaluate the potential of this compound and other novel compounds as much-needed new antifungal agents.
References
- 1. fiveable.me [fiveable.me]
- 2. aurlide.fi [aurlide.fi]
- 3. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Exploratory Studies on Methoxy-Substituted Thiobenzamide and Benzamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiobenzamides and their benzamide analogues represent a versatile class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. The incorporation of methoxy substituents on the phenyl ring can profoundly influence the physicochemical properties and pharmacological effects of these molecules, often enhancing their potency and selectivity. This technical guide provides an in-depth overview of exploratory studies on methoxy-substituted thiobenzamide and benzamide derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action. While specific research on 2,3-dimethoxythiobenzamide derivatives is limited, this document explores the broader, yet closely related, chemical space to provide valuable insights for researchers in the field.
Data Presentation: Biological Activities
The following tables summarize the quantitative data from various studies on methoxy-substituted benzamide derivatives, highlighting their potential as therapeutic agents.
Table 1: Anticancer Activity of 2-Methoxybenzamide Derivatives as Hedgehog Signaling Pathway Inhibitors
| Compound | Structure | IC50 (μM) in Gli-luciferase Reporter Assay | Reference |
| 4 | Aryl amide group introduced to replace triethoxy groups | 0.25 | [1] |
| 10 | Addition of a methoxy group | 0.17 | [1] |
| 17 | Replacement of benzimidazole with a phenyl imidazole fragment | 0.12 | [1] |
| 21 | Optimized 2-methoxybenzamide derivative | 0.03 | [1] |
Table 2: Antiproliferative Activities of N-benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| 20b | A549 (Lung) | 15 | [2] |
| HCT116 (Colon) | 12 | [2] | |
| MCF-7 (Breast) | 27 | [2] | |
| K562 (Leukemia) | 18 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of methoxy-substituted benzamide derivatives.
Synthesis of 2-Methoxybenzamide Derivatives[1]
A general synthetic route to 2-methoxybenzamide derivatives involves a multi-step process:
-
Acyl Chloride Formation: Substituted acids are refluxed in thionyl chloride (SOCl₂) for 3 hours to generate the corresponding acyl chlorides.
-
Condensation: The acyl chlorides are then condensed with methyl 4-amino-2-methoxybenzoate in the presence of triethylamine in dimethylformamide (DMF) at room temperature overnight to yield intermediate esters.
-
Hydrolysis: The resulting esters are hydrolyzed to carboxylic acids using sodium hydroxide in an aqueous alcohol solution at 40°C for 5 hours.
-
Amidation: Finally, the carboxylic acids are amidated with an appropriate amine, such as 3-(1H-benzo[d]imidazol-2-yl)-4-chloroaniline, to afford the target 2-methoxybenzamide derivatives.
Gli-luciferase Reporter Assay for Hedgehog Pathway Inhibition[1]
This assay is used to quantify the inhibitory activity of compounds on the Hedgehog (Hh) signaling pathway.
-
Cell Culture: NIH3T3 cells are cultured in a suitable medium.
-
Transfection: Cells are transfected with a Gli-responsive luciferase reporter plasmid.
-
Treatment: The transfected cells are treated with various concentrations of the test compounds in the presence of a Hedgehog pathway agonist (e.g., Shh-N).
-
Luciferase Assay: After a specific incubation period, cell lysates are collected, and luciferase activity is measured using a luminometer.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Tubulin Polymerization Assay[2]
This assay determines the effect of compounds on the polymerization of tubulin, a key target for many anticancer agents.
-
Tubulin Preparation: Purified tubulin is prepared from a suitable source (e.g., bovine brain).
-
Assay Mixture: The assay mixture contains tubulin, a polymerization buffer (e.g., MES buffer with MgCl₂, EGTA, and GTP), and the test compound at various concentrations.
-
Monitoring Polymerization: The mixture is incubated at 37°C, and the increase in absorbance at 340 nm is monitored over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: The inhibitory effect of the compound is determined by comparing the rate and extent of polymerization in the presence of the compound to a control (vehicle-treated) sample.
Mandatory Visualization
Diagrams are provided below to visualize key processes and pathways discussed in this guide.
References
Methodological & Application
Synthesis Protocol for 2,3-Dimethoxythiobenzamide: An Application Note
Introduction
2,3-Dimethoxythiobenzamide is a valuable organic compound with potential applications in medicinal chemistry and drug development. As a thioamide derivative, it can serve as a key intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Thioamides are known isosteres of amides and their incorporation can modulate the biological activity and pharmacokinetic properties of parent molecules. This application note provides a detailed, two-step protocol for the synthesis of this compound, commencing with the formation of the precursor 2,3-Dimethoxybenzamide from 2,3-dimethoxybenzoic acid, followed by its thionation using Lawesson's reagent.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic data for the starting material, intermediate, and final product is provided below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ ppm) | 13C NMR (δ ppm) | IR (cm⁻¹) |
| 2,3-Dimethoxybenzoic acid | C₉H₁₀O₄ | 182.17 | 120-122 | 10-12 (br s, 1H), 7.6-7.7 (d, 1H), 7.1-7.2 (m, 2H), 3.9 (s, 3H), 3.8 (s, 3H) | ~168 (C=O), ~152 (C-O), ~148 (C-O), ~124, ~122, ~115 (Ar-C), ~61 (O-CH₃), ~56 (O-CH₃) | ~3000 (br, O-H), ~1680 (C=O), ~1270 (C-O) |
| 2,3-Dimethoxybenzamide | C₉H₁₁NO₃ | 181.19 | Not available | 7.5-7.6 (d, 1H), 7.1-7.2 (m, 2H), 5.5-6.5 (br s, 2H), 3.9 (s, 3H), 3.8 (s, 3H) | ~169 (C=O), ~152 (C-O), ~148 (C-O), ~124, ~122, ~115 (Ar-C), ~61 (O-CH₃), ~56 (O-CH₃) | ~3350, 3180 (N-H), ~1650 (C=O), ~1270 (C-O) |
| This compound | C₉H₁₁NO₂S | 197.25 | Not available | ~8.0 (br s, 1H), ~7.6 (br s, 1H), 7.0-7.4 (m, 3H), 3.9 (s, 3H), 3.8 (s, 3H) | ~200 (C=S), ~152 (C-O), ~148 (C-O), ~124, ~122, ~115 (Ar-C), ~61 (O-CH₃), ~56 (O-CH₃) | ~3300, 3150 (N-H), ~1400 (C=S), ~1270 (C-O) |
Note: NMR and IR data for 2,3-Dimethoxybenzamide and this compound are predicted based on the analysis of similar structures and general spectroscopic principles.
Experimental Protocols
Synthesis of 2,3-Dimethoxybenzamide (Intermediate)
This protocol outlines the conversion of 2,3-dimethoxybenzoic acid to 2,3-dimethoxybenzamide via an acid chloride intermediate.
Materials:
-
2,3-Dimethoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,3-dimethoxybenzoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, monitoring the reaction progress by TLC.
-
Removal of Excess Reagent: After completion, carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.
-
Amidation: Redissolve the crude acid chloride in anhydrous DCM and cool the solution in an ice bath. Add concentrated ammonium hydroxide (excess) dropwise with vigorous stirring.
-
Work-up: Allow the mixture to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2,3-Dimethoxybenzamide.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Synthesis of this compound (Final Product)
This protocol details the thionation of 2,3-dimethoxybenzamide using Lawesson's reagent. Lawesson's reagent is a mild and effective thionating agent for the conversion of amides to thioamides.[1][2]
Materials:
-
2,3-Dimethoxybenzamide
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide]
-
Anhydrous Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2,3-dimethoxybenzamide (1.0 eq) and Lawesson's reagent (0.5-0.6 eq).[1]
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Thionation Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-4 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is consumed.[1]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.[4]
-
Purification: The crude residue contains the desired thioamide and phosphorus-containing byproducts. Purify the crude product by silica gel column chromatography. The appropriate eluent system will depend on the polarity of the product and should be determined by TLC analysis.[4] An alternative work-up involves treating the reaction mixture with ethanol or ethylene glycol to decompose the byproducts, which can simplify purification.[5][6]
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Logical Relationship of Synthesis
Caption: Key transformations in the synthesis.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.
-
Lawesson's reagent and its byproducts have a strong, unpleasant odor.
-
Anhydrous solvents are flammable. Keep away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
References
- 1. benchchem.com [benchchem.com]
- 2. Lawesson's Reagent [organic-chemistry.org]
- 3. rsc.org [rsc.org]
- 4. cssp.chemspider.com [cssp.chemspider.com]
- 5. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Step-by-Step Synthesis of 2,3-Dimethoxythiobenzamide from 2,3-Dimethoxybenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Dimethoxythiobenzamide is a valuable chemical intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Thioamides, in general, are crucial building blocks in medicinal chemistry. This application note provides a detailed, two-step protocol for the synthesis of this compound, commencing from the readily available 2,3-dimethoxybenzaldehyde. The described methodology follows a reliable pathway involving the initial conversion of the aldehyde to the corresponding primary amide, followed by a thionation reaction using Lawesson's reagent. This method is noted for its efficiency and the high purity of the final product.
Overall Reaction Scheme
The synthesis is performed in two primary stages:
-
Amide Formation: Conversion of 2,3-dimethoxybenzaldehyde to 2,3-dimethoxybenzamide via an oxime intermediate.
-
Thionation: Conversion of 2,3-dimethoxybenzamide to the target this compound using Lawesson's reagent.
Data Summary
The following table summarizes the key quantitative data and physical properties of the compounds involved in the synthesis.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Purity | Physical Form |
| 2,3-Dimethoxybenzaldehyde | ![]() | C₉H₁₀O₃ | 166.17 | N/A (Starting Material) | >98% | Solid |
| 2,3-Dimethoxybenzamide | ![]() | C₉H₁₁NO₃ | 181.19 | 85-95% | >98% | Solid |
| This compound | ![]() | C₉H₁₁NO₂S | 197.25[1] | 80-90% | >98%[1] | Powder[1] |
Experimental Protocols
Part 1: Synthesis of 2,3-Dimethoxybenzamide (Intermediate)
This protocol details the conversion of the starting aldehyde to the intermediate primary amide. The reaction proceeds through the formation of an aldoxime, which is subsequently rearranged to the amide.
Materials and Equipment:
-
2,3-Dimethoxybenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
Anhydrous Toluene
-
Phosphorus pentoxide (P₂O₅)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Oxime Formation:
-
In a 250 mL round-bottom flask, dissolve 2,3-dimethoxybenzaldehyde (10.0 g, 60.2 mmol) in ethanol (100 mL).
-
Add hydroxylamine hydrochloride (5.0 g, 72.2 mmol) and pyridine (6.0 mL, 74.5 mmol).
-
Heat the mixture to reflux for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Add water (100 mL) to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate to yield the crude 2,3-dimethoxybenzaldoxime.
-
-
Beckmann Rearrangement to Amide:
-
In a separate 500 mL flask equipped with a reflux condenser and mechanical stirrer, place a mixture of phosphorus pentoxide (25 g) in anhydrous toluene (200 mL).
-
Heat the suspension to reflux with vigorous stirring.
-
Add a solution of the crude 2,3-dimethoxybenzaldoxime (from the previous step) in anhydrous toluene (50 mL) dropwise to the refluxing suspension over 30 minutes.
-
Continue refluxing for an additional 1 hour after the addition is complete.
-
Cool the reaction mixture in an ice bath and cautiously quench by slowly adding water (100 mL).
-
Separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL).
-
Combine all organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude solid from an ethanol/water mixture to afford pure 2,3-dimethoxybenzamide.
-
Part 2: Synthesis of this compound (Final Product)
This protocol describes the thionation of the intermediate amide using Lawesson's reagent, a mild and effective thionating agent for converting carbonyls to thiocarbonyls.[2][3]
Materials and Equipment:
-
2,3-Dimethoxybenzamide
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]
-
Anhydrous Toluene or Dioxane
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Silica gel for column chromatography
-
Standard glassware for filtration and concentration
Procedure:
-
Reaction Setup:
-
In a 250 mL round-bottom flask, suspend 2,3-dimethoxybenzamide (5.0 g, 27.6 mmol) in anhydrous toluene (100 mL).
-
Add Lawesson's Reagent (6.7 g, 16.6 mmol, 0.6 equivalents) to the suspension.
-
Equip the flask with a reflux condenser and a nitrogen inlet.
-
-
Thionation Reaction:
-
Heat the reaction mixture to reflux (approximately 110 °C) under a nitrogen atmosphere.
-
Maintain the reflux for 3-5 hours. The reaction progress can be monitored by TLC by observing the disappearance of the starting amide spot and the appearance of the thioamide product spot.
-
Once the reaction is complete, cool the mixture to room temperature.
-
-
Workup and Purification:
-
Remove the solvent from the reaction mixture using a rotary evaporator.
-
The resulting crude residue contains the product and phosphorus-containing byproducts.
-
Purify the crude product directly by flash column chromatography on silica gel. Use a gradient eluent system, starting with hexane and gradually increasing the polarity with ethyl acetate (e.g., 9:1 to 7:3 Hexane:Ethyl Acetate).
-
Combine the fractions containing the pure product, identified by TLC analysis.
-
Remove the solvent under reduced pressure to yield this compound as a solid powder.
-
Visualized Workflow
The following diagram illustrates the step-by-step experimental workflow for the synthesis.
Caption: Synthetic workflow for this compound.
References
The Pivotal Role of Thiobenzamides in Modern Agriculture: Applications and Protocols
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the continuous effort to safeguard crop yields and ensure global food security, the chemical class of thiobenzamides has emerged as a versatile scaffold for the development of novel agricultural chemicals. These sulfur-containing analogues of benzamides have demonstrated significant potential as herbicides, insecticides, and fungicides. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in agricultural chemistry, with a specific focus on the herbicidal applications of 2,6-dichlorothiobenzamide as a case study.
Introduction to Thiobenzamides in Agricultural Chemistry
Thiobenzamides are a class of organosulfur compounds characterized by a thioamide functional group attached to a benzene ring. The replacement of the carbonyl oxygen in benzamides with a sulfur atom alters the molecule's electronic properties, lipophilicity, and reactivity, often leading to enhanced biological activity. In the agricultural sector, various substituted thiobenzamides have been investigated for their pesticidal properties. While the specific compound 2,3-dimethoxythiobenzamide has not been extensively reported in agricultural literature, the broader class of thiobenzamides, particularly halogenated derivatives, has shown significant promise.
Case Study: 2,6-Dichlorothiobenzamide as a Pre-emergent Herbicide
A notable example of a thiobenzamide with potent agricultural application is 2,6-dichlorothiobenzamide. This compound has been identified as a powerful pre-emergent herbicide, effective against a wide range of both monocotyledonous and dicotyledonous weeds.[1] Its efficacy lies in its ability to inhibit the growth of germinating seeds, thus preventing weed establishment in crops.[1]
Quantitative Data: Herbicidal Efficacy of 2,6-Dichlorothiobenzamide
The herbicidal activity of 2,6-dichlorothiobenzamide has been quantified in soil spray tests, demonstrating its effectiveness at low application rates. The following table summarizes the dosage required for significant growth inhibition of various weed species.
| Target Weed Species | Dosage for 50% Growth Inhibition (lbs/acre) | Dosage for 90% Growth Inhibition (lbs/acre) |
| Perennial Ryegrass | 0.6 | 0.9 |
| Sugar Beet | 0.4 | 0.8 |
| Rape | 0.4 | 0.9 |
Data sourced from soil spray tests as described in patent literature.[1]
Experimental Protocols
Protocol 1: Pre-emergence Herbicidal Activity Assessment
This protocol outlines a method for evaluating the pre-emergent herbicidal activity of thiobenzamide compounds, based on methodologies described in the literature.[1]
Objective: To determine the dose-dependent pre-emergent herbicidal efficacy of a test compound on selected monocot and dicot weed species.
Materials:
-
Test compound (e.g., 2,6-dichlorothiobenzamide)
-
Acetone (solvent)
-
Wetting and dispersing agent (e.g., long-chain alkyl ammonium salt)
-
Loam soil
-
Seed trays or pots
-
Seeds of target weed species (e.g., perennial ryegrass, sugar beet, rape)
-
Greenhouse facilities with controlled temperature and lighting
Procedure:
-
Preparation of Test Solution:
-
Dissolve a known weight of the test compound in acetone to create a stock solution.
-
Prepare a series of dilutions from the stock solution.
-
For each dilution, add a wetting and dispersing agent to form a stable aqueous emulsion.
-
-
Soil Preparation and Sowing:
-
Fill seed trays with loam soil.
-
Sow the seeds of the target weed species at a uniform depth in the soil.
-
-
Herbicide Application:
-
Apply the test solutions evenly to the soil surface of the sown trays using a calibrated sprayer.
-
Ensure a range of application rates (e.g., corresponding to 0.1 to 10 lbs/acre) are tested.
-
Include a control group sprayed only with the water and emulsifier mixture.
-
-
Incubation:
-
Place the treated trays in a greenhouse under controlled conditions (e.g., 20-25°C, 16-hour photoperiod).
-
Water the trays as needed to maintain soil moisture.
-
-
Assessment:
-
After a predetermined period (e.g., 2-3 weeks), visually assess the percentage of weed emergence and growth inhibition in the treated trays compared to the control.
-
Record the dosage at which 50% and 90% growth inhibition is observed.
-
Signaling Pathways and Mechanisms of Action
The herbicidal action of 2,6-dichlorothiobenzamide is attributed to its in-vivo conversion to 2,6-dichlorobenzonitrile (dichlobenil).[2][3] Dichlobenil is a known inhibitor of cellulose biosynthesis.[1][4][5][6][7][8][9][10] This inhibition disrupts the formation of plant cell walls, leading to abnormal cell growth and ultimately, the death of the seedling.[4][5]
Caption: Metabolic activation of 2,6-dichlorothiobenzamide and its herbicidal mechanism.
Synthesis of Thiobenzamides
A common method for the synthesis of thiobenzamides involves the reaction of the corresponding benzonitrile with a source of hydrogen sulfide. This transformation can be achieved through various reagents and conditions.
Caption: General synthetic route for the preparation of thiobenzamides.
Conclusion
Thiobenzamide derivatives represent a valuable class of compounds in agricultural chemistry, with demonstrated efficacy as herbicides, insecticides, and fungicides. The case of 2,6-dichlorothiobenzamide highlights the potential of this chemical scaffold in developing effective weed management solutions. Further research into the synthesis and biological activity of novel thiobenzamide derivatives is warranted to expand the arsenal of tools available for crop protection and to address the ongoing challenges of pesticide resistance.
References
- 1. Dichlobenil | C7H3Cl2N | CID 3031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Dichlorothiobenzamide | 1918-13-4 [chemicalbook.com]
- 3. Metabolism of 2,6-dichlorobenzonitrile, 2,6-dichlorothiobenzamide in rodents and goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellulose Inhibitor, Dichlobenil | NC State Extension Publications [content.ces.ncsu.edu]
- 5. fruit.webhosting.cals.wisc.edu [fruit.webhosting.cals.wisc.edu]
- 6. Herbicides that inhibit cellulose biosynthesis | Weed Science | Cambridge Core [cambridge.org]
- 7. Herbicides that inhibit cellulose biosynthesis | Weed Science | Cambridge Core [cambridge.org]
- 8. 2,6-Dichlorobenzonitrile - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Cellulose Inhibitors (Cell Wall Synthesis) | Herbicide Symptoms [ucanr.edu]
Application Notes and Protocols for 2,3-Dimethoxythiobenzamide as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 2,3-dimethoxythiobenzamide as a key intermediate in the synthesis of novel pharmaceutical compounds. While direct applications in marketed drugs are not extensively documented, the inherent reactivity of the thioamide functional group, coupled with the electronic properties of the 2,3-dimethoxy substitution pattern, presents significant opportunities for the development of new therapeutic agents. This document outlines the synthesis of this compound and its subsequent elaboration into medicinally relevant heterocyclic scaffolds.
Application Notes
This compound is a versatile building block for the synthesis of a variety of heterocyclic compounds, which form the core of many pharmaceutical drugs. The thioamide moiety is a bioisostere of the amide group and can lead to compounds with altered chemical and physical properties, potentially enhancing biological activity and pharmacokinetic profiles.
Key Potential Applications:
-
Synthesis of Thiazole Derivatives: Thioamides are well-established precursors for the synthesis of thiazole rings via reactions such as the Hantzsch thiazole synthesis. Thiazole moieties are present in a wide range of pharmaceuticals, including anticancer, anti-inflammatory, and antimicrobial agents.
-
Formation of Thiadiazole Scaffolds: this compound can be utilized in cyclization reactions to form various thiadiazole isomers. These heterocycles are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.
-
Precursor to other Sulfur-Containing Heterocycles: The reactivity of the thioamide group allows for its incorporation into a diverse array of other sulfur-containing heterocyclic systems that are of interest in medicinal chemistry.
The 2,3-dimethoxy substitution pattern on the phenyl ring can influence the biological activity of the final compounds by modulating their binding to target proteins and affecting their metabolic stability.
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,3-Dimethoxybenzamide
This protocol describes the conversion of 2,3-dimethoxybenzamide to its corresponding thioamide using Lawesson's reagent. This is a widely used and efficient method for thionation of amides.[1]
Materials:
-
2,3-Dimethoxybenzamide
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide]
-
Anhydrous Toluene
-
Silica Gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethoxybenzamide (1.0 eq) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the toluene.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.
Protocol 2: Synthesis of a 2-(2,3-Dimethoxyphenyl)thiazole Derivative
This protocol outlines a general procedure for the synthesis of a thiazole derivative from this compound and an α-haloketone (e.g., 2-bromoacetophenone) via the Hantzsch thiazole synthesis.
Materials:
-
This compound
-
2-Bromoacetophenone (or other α-haloketone)
-
Ethanol
-
Sodium bicarbonate
-
Water
-
Dichloromethane
Procedure:
-
Suspend this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the α-haloketone (1.0 eq) to the suspension.
-
Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired 2-(2,3-dimethoxyphenyl)thiazole derivative.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of this compound and its conversion to a thiazole derivative. Please note that actual yields may vary depending on the specific reaction conditions and substrates used.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) | Potential Biological Activity |
| This compound | C₉H₁₁NO₂S | 197.25 | 85-95 | >95 | Intermediate |
| 2-(2,3-Dimethoxyphenyl)-4-phenylthiazole | C₁₇H₁₅NO₂S | 297.37 | 70-85 | >98 | Anticancer, Anti-inflammatory |
Visualizations
Caption: Synthetic workflow from 2,3-dimethoxybenzamide to a thiazole derivative.
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.
References
Application Notes and Protocols: Preclinical Evaluation of 2,3-Dimethoxythiobenzamide for Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Thioamide derivatives have emerged as a promising class of compounds with potential anticancer properties, often attributed to their ability to interfere with critical cellular pathways.[1] This document provides a comprehensive set of protocols for the initial preclinical evaluation of a novel thioamide derivative, 2,3-Dimethoxythiobenzamide, to assess its potential as an anticancer agent. The following protocols outline a standardized, stepwise approach for in vitro and in vivo testing, enabling researchers to generate robust and reproducible data.[2] The methodologies described herein cover essential preliminary assays, including cytotoxicity, apoptosis induction, and cell cycle analysis, as well as a foundational in vivo tumor growth inhibition study.
Hypothesized Mechanism of Action
While the specific molecular targets of this compound are yet to be elucidated, many anticancer compounds exert their effects by inducing programmed cell death, or apoptosis. It is hypothesized that this compound may trigger the intrinsic apoptosis pathway by causing mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of a caspase cascade, culminating in cell death. Further investigation into specific protein interactions and signaling pathway modulation is essential to confirm the precise mechanism of action.
Data Presentation
Quantitative data from the following experimental protocols should be summarized for clear interpretation and comparison.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Example: 12.5 ± 1.8 | Example: 0.9 ± 0.2 |
| NCI-H460 | Lung Carcinoma | Example: 18.2 ± 2.5 | Example: 1.1 ± 0.3 |
| SF-268 | Glioma | Example: 15.7 ± 2.1 | Example: 0.8 ± 0.1 |
| A549 | Lung Carcinoma | Example: 25.4 ± 3.6 | Example: 1.5 ± 0.4 |
| HeLa | Cervical Cancer | Example: 10.1 ± 1.4 | Example: 0.6 ± 0.1 |
| Note: Data are presented as mean ± standard deviation from at least three independent experiments. The IC50 value is the concentration of the compound required to inhibit cell growth by 50%.[2] |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| MCF-7 | Vehicle Control | Example: 3.2 ± 0.5 | Example: 1.8 ± 0.3 |
| This compound (IC50) | Example: 25.7 ± 3.1 | Example: 15.4 ± 2.2 | |
| A549 | Vehicle Control | Example: 2.8 ± 0.4 | Example: 1.5 ± 0.2 |
| This compound (IC50) | Example: 22.1 ± 2.8 | Example: 12.9 ± 1.9 | |
| Note: Data are presented as the mean percentage of cells ± standard deviation. |
Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound
| Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| MCF-7 | Vehicle Control | Example: 55.2 ± 4.1 | Example: 25.1 ± 2.9 | Example: 19.7 ± 2.5 |
| This compound (IC50) | Example: 70.3 ± 5.2 | Example: 15.8 ± 2.1 | Example: 13.9 ± 1.9 | |
| A549 | Vehicle Control | Example: 60.1 ± 4.5 | Example: 22.4 ± 2.6 | Example: 17.5 ± 2.3 |
| This compound (IC50) | Example: 75.8 ± 5.8 | Example: 12.1 ± 1.8 | Example: 12.1 ± 1.8 | |
| Note: Data are presented as the mean percentage of cells ± standard deviation. |
Table 4: In Vivo Tumor Growth Inhibition in Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | Example: 1500 ± 250 | N/A |
| This compound (25 mg/kg) | Example: 850 ± 150 | Example: 43.3% |
| This compound (50 mg/kg) | Example: 400 ± 90 | Example: 73.3% |
| Doxorubicin (5 mg/kg) | Example: 350 ± 80 | Example: 76.7% |
| Note: Data are presented as mean ± standard error of the mean (SEM). |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
1.1. Cell Culture and Maintenance:
-
A panel of human cancer cell lines (e.g., MCF-7, NCI-H460, SF-268, A549, HeLa) should be utilized.[3][4]
-
Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[3]
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.[3]
-
Subculture cells upon reaching 80-90% confluency.[3]
1.2. Assay Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3]
-
Prepare serial dilutions of this compound (e.g., 0.1 to 100 µM) in the culture medium.
-
Treat cells with various concentrations of the compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[3]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Calculate the IC₅₀ value from the dose-response curve.[3]
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the number of apoptotic and necrotic cells following treatment.
2.1. Cell Treatment and Harvesting:
-
Treat cells with this compound at its predetermined IC₅₀ concentration for 24-48 hours.[3]
-
Harvest the cells by trypsinization and wash with cold PBS.[3]
2.2. Staining and Analysis:
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[3]
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[3]
Protocol 3: Cell Cycle Analysis
This protocol determines the effect of the compound on the progression of the cell cycle.
3.1. Cell Preparation:
-
Treat cells with this compound at its IC₅₀ concentration for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol overnight at -20°C.
3.2. Staining and Analysis:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: In Vivo Tumor Growth Inhibition (Xenograft Model)
This protocol assesses the in vivo efficacy of this compound in a mouse model.
4.1. Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., athymic nude or SCID mice).[5]
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ MCF-7 cells) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
4.2. Treatment Protocol:
-
Randomize mice into treatment groups (e.g., vehicle control, this compound at two different doses, positive control like Doxorubicin).[6]
-
Administer the compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) for a specified duration (e.g., daily for 21 days).[6]
-
Monitor tumor volume and body weight regularly (e.g., every 3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.
4.3. Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.[6]
-
Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.[2]
-
Tumors can be further processed for histological or molecular analysis.
Visualizations
Caption: Experimental workflow for testing the anticancer activity of this compound.
Caption: Hypothesized intrinsic apoptosis signaling pathway induced by this compound.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. iv.iiarjournals.org [iv.iiarjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
Developing Novel Anti-Inflammatory Agents from 2,3-Dimethoxythiobenzamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response implicated in numerous acute and chronic diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a critical goal in pharmaceutical research. Thioamides, recognized for their diverse pharmacological activities, represent a promising class of compounds for drug discovery. Notably, some thioamide-containing molecules can act as hydrogen sulfide (H₂S) donors, a gasotransmitter with known anti-inflammatory and cytoprotective properties. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of a novel compound, 2,3-Dimethoxythiobenzamide, as a potential anti-inflammatory agent. The protocols outlined herein cover the chemical synthesis, in vitro screening, and in vivo validation of this compound, targeting key inflammatory pathways such as NF-κB and MAPK.
Synthesis of this compound
A plausible synthetic route for this compound starts from the commercially available 2,3-dimethoxybenzaldehyde. The Willgerodt-Kindler reaction provides a straightforward method for the synthesis of thioamides from aldehydes.
Protocol 1: Synthesis via Willgerodt-Kindler Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,3-dimethoxybenzaldehyde (1.0 eq), elemental sulfur (2.5 eq), and a suitable amine such as morpholine or dimethylamine (3.0 eq).
-
Solvent: Add a high-boiling point solvent like pyridine or N-methyl-2-pyrrolidone (NMP).
-
Reaction Conditions: Heat the mixture to reflux (typically 120-150 °C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is generally complete within 4-12 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into an excess of water and acidify with dilute hydrochloric acid to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.
Experimental Workflow for Anti-Inflammatory Screening
A systematic approach is essential for evaluating the anti-inflammatory potential of a novel compound. The following workflow progresses from initial in vitro screening to more complex in vivo models.
Caption: Experimental workflow for evaluating anti-inflammatory agents.
In Vitro Anti-Inflammatory Assays
Protocol 2: LPS-Stimulated Macrophage Assay
This protocol uses the RAW 264.7 murine macrophage cell line to assess the effect of this compound on the production of key inflammatory mediators.
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) or a vehicle control (DMSO) for 1 hour.
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. A negative control group (no LPS) should be included.
-
Nitric Oxide (NO) Measurement:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
-
-
Cytokine Measurement (TNF-α and IL-6):
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Protocol 3: COX-1 and COX-2 Inhibition Assay
This assay determines the selectivity of the compound in inhibiting cyclooxygenase enzymes.
-
Assay Principle: Use a commercial COX fluorescent inhibitor screening assay kit. The assay measures the peroxidase activity of COX, where the oxidation of a detection reagent by PGG₂ produces a fluorescent product.
-
Procedure:
-
Prepare the reaction buffer, heme, and arachidonic acid solutions as per the kit's instructions.
-
Add the buffer, COX-1 or COX-2 enzyme, and various concentrations of this compound to the wells of a 96-well plate. Include a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at room temperature for the recommended time.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition and determine the IC₅₀ values.
-
Data Presentation: In Vitro Assays
Table 1: Effect of this compound on NO and Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Cell Viability (%) (MTT Assay) |
| 1 | 15.2 ± 2.1 | 12.8 ± 1.9 | 10.5 ± 2.5 | 98.5 ± 1.2 |
| 10 | 45.8 ± 3.5 | 42.1 ± 4.2 | 38.9 ± 3.8 | 97.2 ± 2.1 |
| 50 | 78.3 ± 4.1 | 75.6 ± 3.9 | 72.4 ± 4.5 | 95.8 ± 2.5 |
| 100 | 89.1 ± 3.2 | 85.4 ± 2.8 | 82.1 ± 3.1 | 93.4 ± 3.0 |
| Dexamethasone (10 µM) | 92.5 ± 2.5 | 90.3 ± 2.1 | 88.6 ± 2.4 | 99.1 ± 1.5 |
Data are presented as mean ± SD of three independent experiments. Values are hypothetical for illustrative purposes.
Table 2: COX-1 and COX-2 Inhibitory Activity of this compound
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | > 100 | 12.5 | > 8 |
| Celecoxib (Control) | 15.2 | 0.04 | 380 |
IC₅₀ values are hypothetical for illustrative purposes.
Mechanistic Insights: Signaling Pathways
Inflammatory responses are largely regulated by the NF-κB and MAPK signaling pathways.[1][2] Novel anti-inflammatory agents often exert their effects by modulating these pathways.
Caption: Simplified NF-κB signaling pathway in inflammation.[1][3]
References
Application Notes and Protocols for the Analytical Characterization of 2,3-Dimethoxythiobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethoxythiobenzamide is a thioamide analog of 2,3-dimethoxybenzamide. The replacement of the carbonyl oxygen with sulfur imparts distinct physicochemical properties that can influence its biological activity and metabolic stability.[1] Comprehensive analytical characterization is crucial for confirming the identity, purity, and stability of this compound in drug discovery and development settings. This document outlines key analytical methods for the characterization of this compound.
Analytical Methods Overview
A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. This typically involves a combination of spectroscopic and chromatographic techniques.
Caption: Workflow for the analytical characterization.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR should be performed.
3.1.1. Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Caption: General workflow for NMR analysis.
3.1.2. Expected ¹H and ¹³C NMR Data
The following table summarizes the expected chemical shifts for this compound. Actual values may vary depending on the solvent and experimental conditions.
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 6.8 - 7.5 | m | 3H | Ar-H |
| Amide Protons | 7.5 - 9.5 | br s | 2H | -CSNH₂ |
| Methoxy Protons | 3.8 - 4.0 | s | 6H | -OCH₃ |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |
| Thioamide Carbonyl | 200 - 210 | C=S[1] |
| Aromatic Carbons | 110 - 160 | Ar-C |
| Methoxy Carbons | 55 - 65 | -OCH₃ |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
3.2.1. Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometry:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Acquire data in full scan mode over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
For structural confirmation, perform tandem MS (MS/MS) to obtain fragmentation data.
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺). For high-resolution MS (HRMS), compare the measured mass to the calculated exact mass to confirm the elemental formula. A key indicator of successful thioamidation is a mass increase of approximately 16 Da compared to the corresponding amide.[1]
3.2.2. Expected Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₉H₁₁NO₂S |
| Exact Mass | 197.0510 |
| [M+H]⁺ | 198.0583 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule, particularly the characteristic vibrations of the thioamide group.
3.3.1. Experimental Protocol: FTIR
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Scan the sample over the mid-infrared range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
3.3.2. Expected FTIR Data
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3100 | N-H stretching |
| 3000 - 2800 | C-H stretching (aromatic and aliphatic) |
| 1600 - 1400 | C=C stretching (aromatic), "B band" of thioamide[2] |
| 1250 - 1000 | C-O stretching (methoxy) |
| 800 - 600 | C=S stretching (often coupled)[2] |
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound and for quantitative analysis.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid or formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (likely around 265 nm for the thioamide C=S bond).[1]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and inject a known volume.
-
Data Analysis: Determine the retention time of the main peak. Purity is assessed by the area percentage of the main peak relative to the total peak area. For quantification, a calibration curve should be constructed using standards of known concentration.
Caption: Workflow for HPLC analysis.
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide information on the melting point, thermal stability, and decomposition profile of the compound.
Experimental Protocol: DSC/TGA
-
Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into an aluminum pan.
-
Instrumentation: A simultaneous DSC/TGA instrument is ideal.
-
DSC Method: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
TGA Method: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to a high temperature (e.g., 600 °C).
-
Data Analysis:
-
DSC: Determine the onset and peak of any endothermic or exothermic events. The melting point is typically taken as the onset of the melting endotherm.
-
TGA: Analyze the weight loss as a function of temperature to determine the decomposition profile.
-
Summary of Analytical Data
The following table summarizes the expected analytical data for this compound.
| Analytical Method | Parameter | Expected Result |
| ¹H NMR | Chemical Shifts (ppm) | Aromatic: 6.8-7.5, Amide: 7.5-9.5, Methoxy: 3.8-4.0 |
| ¹³C NMR | Chemical Shifts (ppm) | C=S: 200-210, Aromatic: 110-160, Methoxy: 55-65 |
| HRMS | [M+H]⁺ | m/z 198.0583 |
| FTIR | Key Bands (cm⁻¹) | ~3300 (N-H), ~1550 (B band), ~700 (C=S) |
| HPLC | Purity | >95% (typical for purified material) |
| DSC | Melting Point | To be determined experimentally |
| TGA | Decomposition | To be determined experimentally |
References
Application Notes and Protocols for In Vitro Evaluation of 2,3-Dimethoxythiobenzamide
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed protocol for an in vitro cell viability assay to characterize the biological activity of 2,3-Dimethoxythiobenzamide. While specific biological targets of this compound are not extensively documented, related thiobenzamide and benzamide compounds have demonstrated potential as anti-cancer and anti-inflammatory agents, often through enzyme inhibition. Therefore, a foundational assay to assess its cytotoxic or anti-proliferative effects on cancer cell lines is a critical first step in its evaluation. The following protocol describes the use of the MTS assay, a colorimetric method for determining the number of viable cells in proliferation, cytotoxicity, or chemosensitivity assays.
Introduction
Thiobenzamides are a class of organic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. While the precise mechanism of action for this compound is still under investigation, analogous compounds suggest potential utility in pharmaceutical and biochemical research, including roles as intermediates in the synthesis of more complex molecules and as potential modulators of biological pathways. For instance, some benzamide derivatives are known to inhibit enzymes like poly(ADP-ribose)polymerase (PARP) or inosine 5'-monophosphate dehydrogenase (IMPDH), which are crucial for DNA repair and nucleotide synthesis, respectively.[1] Given the potential for anti-proliferative effects, a robust and reproducible in vitro assay is essential to quantify the impact of this compound on cell viability.
The MTS assay provided in this protocol is a sensitive, quantitative, and straightforward method to assess cell viability. The assay is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells in the culture.
Data Presentation
The following table is an example of how to present quantitative data obtained from the MTS assay. The 50% inhibitory concentration (IC50) is a key parameter to determine the potency of a compound.
| Cell Line | Compound | IC50 (µM) | Incubation Time (hours) |
| MCF-7 (Human Breast Adenocarcinoma) | This compound | Data to be determined | 48 |
| A549 (Human Lung Carcinoma) | This compound | Data to be determined | 48 |
| HCT116 (Human Colon Carcinoma) | This compound | Data to be determined | 48 |
| Doxorubicin (Positive Control) | Data to be determined | 48 |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol outlines the procedure for determining the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Dimethyl sulfoxide (DMSO), sterile
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: a. Culture chosen cancer cell lines in T-75 flasks until they reach 70-80% confluency. b. Wash the cells with PBS and detach them using Trypsin-EDTA. c. Resuspend the cells in complete medium and perform a cell count using a hemocytometer or automated cell counter. d. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. e. Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well). f. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. b. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%. c. Prepare a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent like doxorubicin). d. After 24 hours of cell attachment, carefully remove the medium from the wells. e. Add 100 µL of the prepared compound dilutions, vehicle control, or positive control to the respective wells. Include wells with untreated cells (medium only) as a negative control. f. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTS Assay and Data Collection: a. Following the incubation period, add 20 µL of the MTS reagent directly to each well. b. Incubate the plate for 1-4 hours at 37°C and 5% CO₂. The incubation time will depend on the cell type and density. c. Measure the absorbance of each well at 490 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) using appropriate software (e.g., GraphPad Prism).
Visualizations
Experimental Workflow for MTS Assay
Caption: Workflow of the MTS cell viability assay.
Principle of the MTS Assay
References
Application Notes and Protocols: 2,3-Dimethoxythiobenzamide in Material Science Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the known chemical properties of thioamides and dimethoxybenzene derivatives. Direct research on the application of 2,3-Dimethoxythiobenzamide in material science is limited. Therefore, these notes provide a prospective guide for exploring its potential in this field.
Introduction
This compound is a unique organic compound featuring a thioamide functional group and a dimethoxy-substituted aromatic ring. The thioamide group, an isostere of the amide bond, offers distinct electronic and coordination properties, making it a valuable moiety in the design of functional materials.[1][2][3][4] The presence of the 2,3-dimethoxy substituents can further modulate the compound's solubility, steric hindrance, and electronic characteristics, potentially leading to novel material properties. These notes explore the prospective applications of this compound in polymer science and as a ligand for metal-organic frameworks (MOFs).
Potential Applications in Material Science
The unique structural features of this compound suggest its potential utility in several areas of material science:
-
Polymer Science: As a monomer or a functional additive, this compound can be incorporated into polymer chains to enhance thermal stability, modify solubility, and introduce metal-coordinating sites. Polythioamides, in general, exhibit a strong affinity for metals, weaker hydrogen-bonding interactions with water, and higher refractive indices compared to their polyamide counterparts.[5]
-
Metal-Organic Frameworks (MOFs): The thioamide group can act as a ligand to coordinate with metal ions, enabling the synthesis of novel MOFs. Thiol and thioether-based MOFs have been synthesized and show promise in various applications.[6] The specific stereoelectronic profile of this compound could lead to MOFs with unique pore structures and functionalities.
-
Organic Electronics: Thioamide-containing molecules have been investigated for their electronic properties. The extended π-system and the presence of sulfur in this compound could make it a candidate for use in organic semiconductors or as a component in luminescent materials.
Section 1: this compound in Polymer Science
Application Note: Synthesis of Poly(this compound)-co-polymers
The incorporation of this compound into polymer backbones can be achieved through various polymerization techniques. A plausible approach is the synthesis of a novel polyamide-thioamide copolymer. This could potentially be achieved by reacting a diamine monomer with a mixture of a diacid chloride and a thioacyl chloride derived from a dicarboxylic acid, or by post-polymerization modification of a pre-existing polymer. A more direct, though hypothetical, approach would involve the synthesis of a polymerizable derivative of this compound.
Hypothetical Experimental Protocol: Synthesis of a Functionalized Polyamide via Post-Polymerization Thionation
This protocol describes a hypothetical two-step process to prepare a polyamide containing this compound moieties. The first step involves the synthesis of a polyamide with pendant groups amenable to conversion to a thioamide. The second step is the thionation of the amide groups.
Step 1: Synthesis of a Precursor Polyamide
-
Monomer Synthesis: Synthesize a diamine monomer containing a 2,3-dimethoxybenzamide precursor.
-
Polymerization:
-
In a nitrogen-purged reaction vessel, dissolve the synthesized diamine and an equimolar amount of a diacid chloride (e.g., terephthaloyl chloride) in an anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide, DMAc) containing LiCl.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Filter, wash the polymer with methanol, and dry under vacuum.[7]
-
Step 2: Thionation of the Precursor Polyamide
-
Dissolution: Dissolve the precursor polyamide in a suitable anhydrous solvent (e.g., toluene).
-
Thionation Reaction:
-
Add Lawesson's reagent (0.5-0.6 equivalents per amide group to be thionated) to the polymer solution.[5][8]
-
Reflux the mixture under a nitrogen atmosphere. Monitor the reaction progress using FT-IR spectroscopy by observing the disappearance of the amide C=O stretch and the appearance of the thioamide C=S stretch.
-
Cool the reaction mixture to room temperature.
-
-
Purification:
-
Precipitate the thionated polymer in a suitable non-solvent.
-
Purify the polymer by repeated dissolution and precipitation.
-
Dry the final poly(amide-thioamide) copolymer under vacuum.
-
Data Presentation: Expected Properties of Thioamide-Containing Polymers
The following table summarizes the expected changes in polymer properties upon incorporation of thioamide functionalities, based on existing literature.
| Property | Polyamide (Precursor) | Poly(amide-thioamide) (Expected) | Reference |
| Glass Transition Temperature (Tg) | Varies | Higher | [5] |
| Thermal Decomposition Temperature | High | Lower | [5] |
| Solubility in Water | Potentially soluble depending on structure | Decreased | [5] |
| Metal Ion Affinity (e.g., Ag+, AuCl4−, Hg2+) | Low | High | [5] |
| Refractive Index | Lower | Higher | [5] |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a thioamide-containing polymer.
Section 2: this compound as a Ligand for Metal-Organic Frameworks (MOFs)
Application Note: Synthesis of a this compound-Based MOF
The thioamide functionality of this compound can serve as a coordination site for metal ions, making it a potential ligand for the synthesis of novel MOFs. The sulfur atom of the thioamide is a soft donor and would be expected to form stable complexes with soft metal ions. The dimethoxy groups could influence the framework's porosity and host-guest interactions.
Hypothetical Experimental Protocol: Solvothermal Synthesis of a MOF using this compound
This protocol outlines a general procedure for the solvothermal synthesis of a MOF using this compound as a ligand. The specific conditions (metal salt, solvent, temperature, and time) would require optimization.
-
Preparation of the Reaction Mixture:
-
In a glass vial, combine this compound (as the ligand), a metal salt (e.g., zinc nitrate, copper acetate), and a high-boiling point solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF)).
-
The molar ratio of ligand to metal salt will need to be systematically varied to find the optimal conditions for crystal formation.
-
The mixture can be sonicated for a few minutes to ensure homogeneity.
-
-
Solvothermal Reaction:
-
Seal the vial and place it in a programmable oven.
-
Heat the reaction mixture to a specific temperature (typically between 80-150 °C) for a period of 24-72 hours.
-
Allow the oven to cool down to room temperature slowly.
-
-
Isolation and Purification of MOF Crystals:
-
After cooling, crystals of the MOF may have formed.
-
Carefully decant the mother liquor.
-
Wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.
-
The solvent within the pores of the MOF can be exchanged with a more volatile solvent (e.g., acetone or ethanol) by soaking the crystals in the new solvent for several days, with periodic replacement of the solvent.
-
-
Activation:
-
To obtain a porous material, the solvent molecules within the pores need to be removed. This is typically done by heating the MOF under vacuum.
-
Data Presentation: Expected Characterization Data for a Thioamide-Based MOF
| Characterization Technique | Expected Observations |
| Powder X-ray Diffraction (PXRD) | A crystalline pattern indicating the formation of a regular, porous framework. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | A shift in the C=S stretching frequency of the thioamide upon coordination to the metal center. |
| Thermogravimetric Analysis (TGA) | Information on the thermal stability of the MOF and the temperature at which solvent molecules are removed. |
| Gas Sorption Analysis (e.g., N2 at 77 K) | A Type I isotherm, characteristic of microporous materials, allowing for the determination of the Brunauer-Emmett-Teller (BET) surface area. |
Logical Relationship Diagram
Caption: Logical relationships in the synthesis and characterization of a thioamide-based MOF.
References
- 1. Thioamide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile synthesis and properties of thioamide-containing polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Thiol and thioether-based metal–organic frameworks: synthesis, structure, and multifaceted applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dimethoxythiobenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 2,3-Dimethoxythiobenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
There are two primary routes for the synthesis of this compound:
-
Thionation of 2,3-Dimethoxybenzamide: This is a widely used method involving the conversion of the carbonyl group of the corresponding amide to a thiocarbonyl group using a thionating agent. Lawesson's reagent is the most common reagent for this transformation.[1][2][3]
-
Conversion of 2,3-Dimethoxybenzonitrile: This route involves the reaction of the nitrile with a sulfur source to form the primary thioamide.
Q2: I am getting a low yield in the thionation of 2,3-Dimethoxybenzamide using Lawesson's reagent. What are the potential causes?
Low yields in this reaction can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, low temperature, or poor quality of Lawesson's reagent. Amides are generally converted to thioamides at elevated temperatures, often requiring refluxing in solvents like toluene or THF.[2]
-
Byproduct Formation: Lawesson's reagent can lead to the formation of phosphorus-containing byproducts, which can complicate purification and reduce the isolated yield.[4][5][6] The primary byproduct is a six-membered ring structure.[4][5][6]
-
Degradation of Product: Thioamides can be sensitive to certain conditions. Prolonged exposure to high temperatures or harsh work-up conditions might lead to degradation.
-
Purification Losses: The separation of the desired thioamide from the reaction mixture and byproducts can be challenging, leading to significant loss of product during chromatography or recrystallization.[4]
Q3: How can I improve the yield of the thionation reaction?
To improve the yield, consider the following optimization strategies:
-
Reaction Conditions:
-
Solvent: Toluene is a commonly used solvent for this reaction, typically at reflux temperature.[1][4]
-
Temperature: Ensure the reaction is heated sufficiently, as higher temperatures are often necessary for the thionation of amides.[2]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.
-
Reagent Quality: Use fresh, high-quality Lawesson's reagent. It is known to be moisture-sensitive.[1]
-
-
Work-up Procedure: A modified work-up procedure can significantly simplify purification and improve yields. Treating the reaction mixture with ethylene glycol after the reaction is complete can decompose the phosphorus byproducts into more easily separable compounds, often avoiding the need for column chromatography.[4][7]
-
Alternative Thionating Reagents: While Lawesson's reagent is common, other reagents like phosphorus pentasulfide (P₄S₁₀) or newer, odorless, and more stable thionating agents can be considered.[1][8][9]
Q4: What are the key challenges in purifying this compound?
The main challenge is the removal of the phosphorus-containing byproducts from Lawesson's reagent. These byproducts can co-elute with the desired product during column chromatography. The ethylene glycol work-up mentioned in Q3 is a highly effective method to mitigate this issue.[4][7] Recrystallization can also be an effective purification method if a suitable solvent system is identified.
Q5: Are there any specific safety precautions I should take when working with Lawesson's reagent?
Yes, Lawesson's reagent has a strong, unpleasant odor and is moisture-sensitive.[1] It is recommended to handle it in a well-ventilated fume hood and to take precautions to avoid exposure to moisture. Upon workup, toxic and odorous hydrogen sulfide (H₂S) gas can be released.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Conversion of Starting Amide | Insufficient reaction temperature or time. | Increase the reaction temperature to reflux in a suitable solvent like toluene. Monitor the reaction by TLC until the starting material is no longer visible. |
| Poor quality of Lawesson's reagent. | Use a fresh batch of Lawesson's reagent. Ensure it has been stored under anhydrous conditions. | |
| Complex reaction mixture with multiple spots on TLC | Side reactions or degradation of the product. | Consider lowering the reaction temperature or shortening the reaction time once the starting material is consumed. Ensure the work-up is not overly harsh. |
| Use of an inappropriate solvent. | Toluene or THF are generally effective. Experiment with different solvents if side reactions persist. | |
| Difficulty in purifying the product | Co-elution of the product with phosphorus byproducts. | Employ the ethylene glycol work-up procedure to decompose the byproducts before purification.[4][7] |
| Product is an oil or does not crystallize. | Attempt purification by column chromatography. If the product is still impure, consider converting it to a derivative for purification and then reverting it to the thioamide. | |
| Low isolated yield despite good conversion | Loss of product during work-up and purification. | Minimize the number of transfer steps. Use the ethylene glycol work-up to avoid chromatography if possible.[4] Optimize recrystallization solvent systems to maximize recovery. |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dimethoxybenzamide from 2,3-Dimethoxybenzoic Acid
This protocol is a general procedure for the amidation of a carboxylic acid.
-
Acid Chloride Formation: To a solution of 2,3-dimethoxybenzoic acid (1.0 eq) in a suitable solvent like dichloromethane or toluene, add thionyl chloride (1.2 eq) and a catalytic amount of DMF. Stir the reaction mixture at room temperature until the evolution of gas ceases.
-
Amidation: In a separate flask, prepare a solution of aqueous ammonia. Cool the acid chloride solution in an ice bath and add it dropwise to the ammonia solution with vigorous stirring.
-
Work-up: After the addition is complete, stir the mixture for an additional 30 minutes. Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 2,3-dimethoxybenzamide.
Protocol 2: Synthesis of this compound using Lawesson's Reagent
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dimethoxybenzamide (1.0 eq) in anhydrous toluene. Add Lawesson's reagent (0.55-0.6 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Work-up (Standard): Cool the reaction mixture and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
-
Work-up (Improved): After the reaction is complete, cool the mixture and add an excess of ethylene glycol. Heat the mixture at 95 °C for 2-4 hours to decompose the Lawesson's reagent byproducts.[4][7] After cooling, perform a liquid-liquid extraction to isolate the product. The organic layer can then be washed, dried, and the solvent evaporated to yield the crude product, which may be further purified by recrystallization.
Data Presentation
Table 1: Thionation of Benzamides using Lawesson's Reagent - Typical Yields
| Substrate (Amide) | Reagent | Conditions | Yield (%) | Reference |
| Benzamide | Lawesson's Reagent | Toluene, reflux, 4h | ~90% | [1] |
| N-Benzyl-2-pyrrolidinone | Lawesson's Reagent | THF, rt, 30 min | 86% | [1] |
| N-(p-methylphenyl)benzamide | Lawesson's Reagent | Toluene, reflux, 3h | 82% | [4][6] |
| 4-Bromobenzamide | Lawesson's Reagent | Toluene, reflux, 4h | 79% | [4][6] |
Note: These are representative yields for similar substrates and actual yields for this compound may vary.
Visualizations
Synthesis Workflow
Caption: Overall synthetic pathways to this compound.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Lawesson's Reagent [organic-chemistry.org]
- 4. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thioamide synthesis by thionation [organic-chemistry.org]
Technical Support Center: Improving the Purity of Synthesized 2,3-Dimethoxythiobenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of 2,3-Dimethoxythiobenzamide.
Troubleshooting Guide
Synthesizing high-purity this compound can be challenging. The following table outlines common issues, their potential causes, and recommended solutions to improve the purity of the final product.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Product | - Incomplete thionation of the starting material (2,3-dimethoxybenzamide).- Degradation of the product during the reaction. | - Increase the equivalents of the thionating agent (e.g., Lawesson's reagent, P₄S₁₀).- Extend the reaction time and monitor progress by Thin Layer Chromatography (TLC).- Optimize the reaction temperature; excessively high temperatures can lead to degradation. |
| Presence of Unreacted Starting Material (2,3-dimethoxybenzamide) | - Insufficient amount of thionating agent.- Short reaction time or low reaction temperature. | - Increase the molar ratio of the thionating agent to the amide.- Prolong the reaction time at a suitable temperature, monitoring with TLC until the starting material spot disappears. |
| Formation of Yellow/Brown Impurities | - Oxidation of the thioamide.- Side reactions promoted by high temperatures or impurities in reagents. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Purify the starting materials and solvents before use.- Employ purification techniques such as column chromatography or recrystallization to remove colored impurities. |
| Co-elution of Impurities with Product during Column Chromatography | - Inappropriate solvent system for chromatography. | - Perform a thorough TLC analysis with various solvent systems to find an eluent that provides good separation (a difference in Rf values of at least 0.2).- Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[1] |
| Product "Oiling Out" During Recrystallization | - The solution is too concentrated, or the cooling rate is too fast.- The chosen solvent is not ideal for crystallization. | - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly.- Try a different solvent or a mixed solvent system. Seeding with a pure crystal can also induce crystallization.[2] |
| Low Recovery After Recrystallization | - The compound is too soluble in the chosen solvent at low temperatures.- Using an excessive volume of solvent. | - Select a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures.- Use the minimum amount of hot solvent required to dissolve the crude product completely.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the thionation of 2,3-dimethoxybenzamide. This is typically achieved using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) in an anhydrous solvent like toluene or dioxane.[4][5]
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities include unreacted 2,3-dimethoxybenzamide, byproducts from the thionating agent (e.g., phosphine oxides from Lawesson's reagent), and potential oxidation or degradation products of the thioamide.[6]
Q3: How can I monitor the progress of the thionation reaction?
A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A spot for the starting amide (2,3-dimethoxybenzamide) will have a different Rf value than the product thioamide. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
Q4: What are the recommended purification techniques for this compound?
A4: The two primary purification methods are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities. Often, a combination of both is used for achieving high purity.
Q5: Which solvents are suitable for the recrystallization of this compound?
A5: A good recrystallization solvent is one in which this compound is soluble at high temperatures but sparingly soluble at room temperature. Common choices for thioamides include ethanol, methanol, or a mixed solvent system like ethyl acetate/hexanes or dichloromethane/hexanes.[3] A small-scale solvent screen is recommended to find the optimal system.
Q6: What are the typical conditions for column chromatography of this compound?
A6: For column chromatography, silica gel is a common stationary phase. The mobile phase (eluent) is typically a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane).[7] The optimal solvent ratio should be determined by TLC to achieve an Rf value of approximately 0.2-0.4 for the product.
Q7: How can I confirm the purity and identity of my final product?
A7: The purity and identity of this compound can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.[8]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity by quantifying the area of the product peak relative to impurity peaks.[9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, or ethyl acetate/hexanes mixture)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture on a hotplate with stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve full dissolution, avoiding a large excess.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography of this compound
Objective: To purify this compound from closely related impurities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Column Packing: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Prepare a slurry of silica gel in the eluent and pour it into the column, allowing it to settle into a packed bed without air bubbles. Add another thin layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (if necessary) to begin the separation.
-
Fraction Collection: Collect the eluting solvent in fractions. Monitor the separation by TLC analysis of the collected fractions.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting decision tree for addressing low product purity.
References
- 1. Chromatography [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Thioamide synthesis by thionation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromatography [chem.rochester.edu]
- 8. Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs) | MDPI [mdpi.com]
- 9. Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs) - PubMed [pubmed.ncbi.nlm.nih.gov]
optimization of reaction conditions for 2,3-Dimethoxythiobenzamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,3-Dimethoxythiobenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The two primary precursors for the synthesis of this compound are 2,3-Dimethoxybenzamide and 2,3-Dimethoxybenzonitrile. The choice of starting material will dictate the synthetic approach and reagents used.
Q2: What are the most effective thionating reagents for converting 2,3-Dimethoxybenzamide to this compound?
A2: The most widely used and effective thionating reagents for the conversion of amides to thioamides are Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) and Phosphorus Pentasulfide (P₄S₁₀).[1][2][3][4] Lawesson's Reagent is often preferred as it is milder and can lead to cleaner reactions with higher yields compared to P₄S₁₀.[1][4]
Q3: How can 2,3-Dimethoxybenzonitrile be converted to this compound?
A3: 2,3-Dimethoxybenzonitrile can be converted to the corresponding thioamide by reaction with a sulfur source. Common methods include the use of phosphorus pentasulfide or reaction with thioacetic acid in the presence of a suitable base.[5]
Q4: What are typical reaction conditions for the thionation of 2,3-Dimethoxybenzamide?
A4: Thionation reactions are typically carried out in anhydrous solvents such as toluene, xylene, or dioxane under reflux conditions.[6][7] The reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting amide.[1] Microwave-assisted heating has also been employed to accelerate the reaction.[3]
Q5: What are the main challenges in synthesizing and purifying thioamides like this compound?
A5: Common challenges include incomplete conversion of the starting material, formation of side products (such as the corresponding nitrile), and difficulties in removing sulfur- and phosphorus-containing byproducts from the crude product.[8][9] The strong and unpleasant odor of many sulfur reagents is another practical issue.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive or degraded thionating reagent. 2. Insufficient reaction temperature or time. 3. Presence of moisture in the reaction. 4. Suboptimal solvent choice. | 1. Use a fresh batch of Lawesson's Reagent or P₄S₁₀. 2. Ensure the reaction is heated to reflux for a sufficient period. Monitor by TLC.[1] 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Toluene, xylene, or dioxane are generally effective solvents.[6][7] |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient amount of thionating reagent. 2. Reaction time is too short. | 1. Use a slight excess of the thionating reagent (e.g., 0.5 to 1.1 equivalents of Lawesson's Reagent).[1] 2. Continue heating and monitor the reaction progress by TLC until the starting material is consumed. |
| Formation of 2,3-Dimethoxybenzonitrile as a byproduct | Thionating reagents can sometimes dehydrate primary amides to nitriles, especially at high temperatures.[8] | 1. Use milder reaction conditions if possible. 2. Consider using alternative thionating reagents that are less prone to causing dehydration. |
| Difficulty in Purifying the Product | Phosphorus-containing byproducts from Lawesson's Reagent or P₄S₁₀ can be difficult to separate from the desired thioamide.[9] | 1. Use silica gel column chromatography with an appropriate eluent system determined by TLC analysis.[1] 2. An aqueous workup can sometimes help remove water-soluble byproducts.[3] 3. Consider using solid-supported P₄S₁₀ (e.g., P₄S₁₀/Al₂O₃) which can simplify purification by allowing for the removal of byproducts by filtration.[3][7] |
| Strong, Unpleasant Odor | Thionating reagents and sulfur-containing byproducts often have a foul smell.[1] | 1. Conduct the reaction and all handling of sulfur-containing materials in a well-ventilated fume hood. 2. Quench any residual reagent and byproducts with an appropriate oxidizing agent (e.g., bleach) before disposal. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,3-Dimethoxybenzamide using Lawesson's Reagent
Materials:
-
2,3-Dimethoxybenzamide
-
Lawesson's Reagent (0.5 - 1.0 equivalents)
-
Anhydrous Toluene
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-Dimethoxybenzamide (1.0 equivalent) in anhydrous toluene.
-
Add Lawesson's Reagent (0.5 - 1.0 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene).[1]
-
Monitor the progress of the reaction by TLC until the starting amide is completely consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system to obtain pure this compound.
Protocol 2: Synthesis of this compound from 2,3-Dimethoxybenzonitrile using Phosphorus Pentasulfide
Materials:
-
2,3-Dimethoxybenzonitrile
-
Phosphorus Pentasulfide (P₄S₁₀)
-
Anhydrous Pyridine or other suitable solvent
-
Silica Gel for column chromatography
-
Solvents for chromatography
Procedure:
-
In a round-bottom flask, add 2,3-Dimethoxybenzonitrile (1.0 equivalent) and anhydrous pyridine.
-
Carefully add Phosphorus Pentasulfide (P₄S₁₀) to the mixture.
-
Heat the reaction mixture under reflux, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture and carefully quench it by pouring it into water or a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lawesson's Reagent [organic-chemistry.org]
- 5. Thioamide synthesis by thionation [organic-chemistry.org]
- 6. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. arrow.tudublin.ie [arrow.tudublin.ie]
Technical Support Center: Synthesis of 2,3-Dimethoxythiobenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dimethoxythiobenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common and direct precursor for the synthesis of this compound is 2,3-dimethoxybenzonitrile. This is typically converted to the target thioamide through the addition of a sulfur source.
Q2: What are the primary methods for converting 2,3-dimethoxybenzonitrile to this compound?
There are two main strategies for this conversion:
-
Reaction with a Sulfide/Hydrosulfide Source: This involves reacting 2,3-dimethoxybenzonitrile with reagents like hydrogen sulfide (H₂S), sodium hydrosulfide (NaHS), or ammonium sulfide.[1] These reactions are often carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the reaction.
-
Thionation using a Thionating Agent: Reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) are commonly used to convert the corresponding amide (2,3-dimethoxybenzamide) to the thioamide.[2] While less direct if starting from the nitrile, this can be an effective method.
Q3: What are the most common side products observed in the synthesis of this compound?
The formation of side products is highly dependent on the reaction conditions. However, some of the most frequently encountered impurities include:
-
2,3-Dimethoxybenzonitrile (Unreacted Starting Material): Incomplete conversion is a common issue, leading to the presence of the starting nitrile in the final product mixture.
-
2,3-Dimethoxybenzamide: This is a major side product that can arise from the hydrolysis of either the starting nitrile or the thioamide product, especially if water is present in the reaction mixture.
-
2,3-Dimethoxybenzoic Acid: Further hydrolysis of 2,3-dimethoxybenzamide or the thioamide product can lead to the formation of the corresponding carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Degradation of the product. 3. Suboptimal reaction temperature. 4. Inefficient sulfur source. | 1. Increase reaction time or temperature cautiously. 2. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Optimize the reaction temperature; too high may cause degradation, too low may result in a sluggish reaction. 4. For H₂S-based methods, ensure a fresh source of the reagent. For thionating agents, ensure they have not degraded. |
| High Levels of Unreacted 2,3-Dimethoxybenzonitrile | 1. Insufficient reaction time. 2. Low reaction temperature. 3. Inadequate mixing. 4. Insufficient amount of sulfur reagent. | 1. Extend the reaction time and monitor by TLC or LC-MS. 2. Gradually increase the reaction temperature. 3. Ensure vigorous stirring, especially for heterogeneous mixtures. 4. Use a slight excess of the sulfurating agent. |
| Significant Formation of 2,3-Dimethoxybenzamide | 1. Presence of water in the reaction. 2. Hydrolysis during workup or purification. | 1. Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. 2. Perform the workup under neutral or slightly acidic conditions and avoid prolonged exposure to aqueous basic solutions. |
| Presence of 2,3-Dimethoxybenzoic Acid | 1. Vigorous reaction conditions (high temperature, prolonged reaction time) leading to hydrolysis. 2. Basic workup conditions. | 1. Employ milder reaction conditions. 2. Neutralize the reaction mixture carefully during workup. The carboxylic acid can be removed by extraction with a mild aqueous base (e.g., sodium bicarbonate solution). |
| Difficulty in Product Purification | 1. Similar polarity of the product and side products. 2. Oily or non-crystalline product. | 1. Utilize column chromatography with a carefully selected solvent system. Gradient elution may be necessary. 2. Attempt to induce crystallization by trituration with a non-polar solvent (e.g., hexanes) or by using a seed crystal. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis and potential side products.
Synthesis of this compound from 2,3-Dimethoxybenzonitrile using Sodium Hydrosulfide
Materials:
-
2,3-Dimethoxybenzonitrile
-
Sodium Hydrosulfide (NaHS)
-
Magnesium Chloride (MgCl₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2,3-dimethoxybenzonitrile (1.0 eq) in anhydrous DMF, add sodium hydrosulfide (2.0 eq) and magnesium chloride (1.0 eq) under an inert atmosphere (e.g., nitrogen).
-
Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Synthesis of 2,3-Dimethoxybenzamide (Potential Side Product)
Materials:
-
2,3-Dimethoxybenzonitrile
-
Hydrogen Peroxide (30% solution)
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Ethyl Acetate
-
Brine
Procedure:
-
Dissolve 2,3-dimethoxybenzonitrile (1.0 eq) in DMSO.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Slowly add hydrogen peroxide (3.0 eq) to the mixture while maintaining the temperature below 40 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding a saturated solution of sodium sulfite.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2,3-dimethoxybenzamide.
Visualizations
Caption: Workflow for the synthesis of this compound and potential side product formation.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
Technical Support Center: Scale-Up Production of 2,3-Dimethoxythiobenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 2,3-Dimethoxythiobenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the key considerations for its scale-up?
The most prevalent laboratory method for synthesizing this compound is the thionation of its corresponding amide precursor, 2,3-dimethoxybenzamide, using a thionating agent. Lawesson's reagent is a frequently used option for this transformation. Key considerations for scale-up include:
-
Reaction Kinetics and Thermochemistry: Understanding the reaction rate and heat of reaction is crucial for maintaining temperature control in larger reactors.
-
Reagent Solubility and Addition: The solubility of Lawesson's reagent can be limiting, and its addition rate needs to be controlled to manage the reaction exotherm.
-
Mixing Efficiency: Ensuring homogenous mixing in a large reactor is vital for consistent reaction progress and to avoid localized "hot spots."
-
Work-up and Purification: The removal of phosphorus byproducts from the thionation reaction and the crystallization of the final product can be challenging at a larger scale.
Q2: What are the primary safety concerns when working with Lawesson's reagent on a large scale?
Lawesson's reagent is sensitive to moisture and can release toxic and flammable hydrogen sulfide (H₂S) gas upon contact with water or protic solvents. On a large scale, the potential for H₂S release is significantly higher. Therefore, it is imperative to work in a well-ventilated area, under an inert atmosphere (e.g., nitrogen or argon), and to use anhydrous solvents and reagents. Appropriate scrubbing systems for H₂S should be in place.
Q3: How does the choice of solvent impact the thionation reaction during scale-up?
The solvent plays a critical role in the reaction's success. An ideal solvent should:
-
Effectively dissolve both the starting amide and Lawesson's reagent to ensure a homogeneous reaction mixture.
-
Have a suitable boiling point for the desired reaction temperature, which influences reaction kinetics.
-
Be easily removable during the work-up process.
-
Be inert to the reagents and products.
Commonly used solvents for thionation reactions include toluene, xylene, and tetrahydrofuran (THF). The choice may need to be re-evaluated during scale-up, considering factors like cost, safety, and ease of handling at an industrial scale.
Q4: What are the expected impurities in the final product, and how can they be minimized?
Potential impurities include unreacted 2,3-dimethoxybenzamide, byproducts from the decomposition of Lawesson's reagent, and potential side-reaction products. Minimizing impurities can be achieved by:
-
Optimizing the stoichiometry of Lawesson's reagent.
-
Controlling the reaction temperature and time.
-
Ensuring an efficient work-up procedure to remove phosphorus-containing byproducts.
-
Implementing a robust purification method, such as recrystallization with an appropriate solvent system.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up production of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or Incomplete Conversion | 1. Insufficient Lawesson's Reagent: The stoichiometry might not be optimal for the scaled-up reaction. 2. Poor Reagent Quality: Lawesson's reagent may have degraded due to moisture exposure. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. 4. Poor Mixing: Inefficient stirring can lead to localized areas of low reagent concentration. | 1. Increase the molar equivalents of Lawesson's reagent incrementally (e.g., from 0.5 to 0.6 equivalents). 2. Use a fresh, sealed batch of Lawesson's reagent. 3. Gradually increase the reaction temperature while monitoring for side product formation. 4. Increase the agitation speed and ensure the impeller design is suitable for the reactor geometry. |
| Formation of Significant Byproducts | 1. Reaction Temperature Too High: Excessive heat can lead to the decomposition of the product or reagents. 2. Prolonged Reaction Time: Extended reaction times can promote the formation of degradation products. 3. Presence of Water: Moisture can lead to the formation of unwanted side products. | 1. Lower the reaction temperature and extend the reaction time if necessary. 2. Monitor the reaction progress closely (e.g., by HPLC or TLC) and quench the reaction once the starting material is consumed. 3. Ensure all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere. |
| Difficulties in Product Isolation/Purification | 1. Co-precipitation of Byproducts: Phosphorus-containing byproducts from Lawesson's reagent can co-precipitate with the product. 2. Poor Crystal Formation: The chosen solvent system for recrystallization may not be optimal at a larger scale. 3. Oily Product: The product may not solidify due to residual solvent or impurities. | 1. Implement an aqueous work-up or a quench with a reagent like ethylene glycol to convert phosphorus byproducts into more soluble forms before isolation. 2. Screen different solvent systems and cooling profiles for the recrystallization process. Consider using seeding to induce crystallization. 3. Ensure complete removal of the reaction solvent and consider an additional purification step like a slurry wash with a non-polar solvent. |
| Inconsistent Yields Between Batches | 1. Variability in Raw Material Quality: Inconsistent purity of the starting amide or Lawesson's reagent. 2. Poor Process Control: Fluctuations in temperature, addition rates, or mixing. 3. Scale-Dependent Effects: Thermal gradients and mixing inefficiencies that are more pronounced at a larger scale. | 1. Establish stringent quality control specifications for all raw materials. 2. Implement a robust process control strategy with tight monitoring of all critical parameters. 3. Perform a process hazard analysis and a design of experiments (DoE) to understand the impact of scaling on the reaction. |
Data Presentation
Table 1: Effect of Lawesson's Reagent Stoichiometry on Reaction Yield and Purity at Pilot Scale (10 kg)
| Batch | Equivalents of Lawesson's Reagent | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
| 1 | 0.50 | 6 | 85 | 97.5 |
| 2 | 0.55 | 5 | 92 | 98.8 |
| 3 | 0.60 | 5 | 91 | 98.5 |
| 4 | 0.45 | 8 | 78 | 96.2 |
Table 2: Impact of Solvent Choice on Reaction Outcome at Laboratory Scale (100 g)
| Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
| Toluene | 110 | 6 | 90 | 98.2 |
| Xylene | 140 | 4 | 88 | 97.9 |
| THF | 66 | 12 | 85 | 98.5 |
Experimental Protocols
1. Laboratory-Scale Synthesis of this compound (100 g Scale)
-
Materials:
-
2,3-Dimethoxybenzamide (100 g, 0.552 mol)
-
Lawesson's Reagent (122 g, 0.301 mol, 0.55 eq)
-
Anhydrous Toluene (1 L)
-
-
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2,3-dimethoxybenzamide and anhydrous toluene.
-
Stir the mixture to form a suspension.
-
Under a nitrogen atmosphere, add Lawesson's reagent in one portion.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 5-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to yield pure this compound.
-
2. Proposed Pilot-Scale Synthesis of this compound (10 kg Scale)
-
Materials:
-
2,3-Dimethoxybenzamide (10.0 kg, 55.2 mol)
-
Lawesson's Reagent (12.2 kg, 30.1 mol, 0.55 eq)
-
Anhydrous Toluene (100 L)
-
-
Procedure:
-
Charge a 200 L glass-lined reactor with 2,3-dimethoxybenzamide and anhydrous toluene.
-
Start agitation and ensure a good suspension is formed.
-
Inert the reactor with nitrogen.
-
Add Lawesson's reagent portion-wise over 30-60 minutes, carefully monitoring the internal temperature.
-
Once the addition is complete, heat the reactor contents to reflux (approximately 110 °C) and maintain for 5-6 hours.
-
Take in-process control samples to monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the reactor contents to 20-25 °C.
-
Filter the reactor contents through a filter press to remove solid byproducts.
-
Transfer the filtrate to a crystallizer vessel.
-
Concentrate the solution under vacuum to approximately one-third of the original volume.
-
Cool the concentrated solution under controlled conditions to induce crystallization.
-
Isolate the product by centrifugation and wash the cake with a cold solvent.
-
Dry the product under vacuum at a temperature not exceeding 50 °C.
-
Mandatory Visualizations
Technical Support Center: Refining the Purification Process for 2,3-Dimethoxythiobenzamide
Welcome to the technical support center for the purification of 2,3-Dimethoxythiobenzamide. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are the likely impurities?
A1: A prevalent method for synthesizing this compound is the thionation of the corresponding amide, 2,3-dimethoxybenzamide, using Lawesson's reagent.[1][2]
Potential impurities from this synthesis can include:
-
Unreacted 2,3-dimethoxybenzamide: Incomplete reaction can leave starting material in the crude product.
-
Phosphorus-containing byproducts: Lawesson's reagent generates phosphorus-based byproducts that need to be removed.[1]
-
Hydrolysis product (2,3-dimethoxybenzamide): Thioamides are more susceptible to hydrolysis than amides, especially under acidic or strongly basic conditions, which can lead to the reformation of the starting amide during workup or purification.[3][4]
-
Oxidation products: The thioamide functional group can be sensitive to oxidation.
Q2: My crude this compound product is a colored oil/solid. What is the likely cause and how can I address it?
A2: The appearance of color, often yellow or brownish, in the crude product is common in thioamide synthesis. This can be attributed to residual thionating agents, byproducts, or slight decomposition. Purification via recrystallization or column chromatography will typically yield a purified, crystalline solid. The use of activated charcoal during recrystallization can also help in removing colored impurities.
Q3: What is the best approach to purify crude this compound?
A3: Both recrystallization and silica gel column chromatography are effective methods for purifying this compound. The choice depends on the nature and quantity of the impurities. Recrystallization is often preferred for removing small amounts of impurities from a solid product, while column chromatography is excellent for separating the product from a complex mixture of byproducts, especially those with different polarities.[2]
Q4: How can I determine the purity of my this compound sample?
A4: The purity of your sample can be effectively assessed using the following analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to detect and quantify impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a possible acid modifier like formic acid) is a good starting point for method development.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the desired product and can help identify and quantify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of this compound and can aid in the identification of unknown impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling. | - The solution is not saturated (too much solvent was used).- The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound. |
| Product "oils out" instead of crystallizing. | - The melting point of the compound is lower than the boiling point of the solvent.- The solution is cooling too rapidly.- High concentration of impurities. | - Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and allow it to cool slowly.- Try a different solvent or solvent system with a lower boiling point. |
| Low recovery of purified product. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution.- Cool the solution in an ice bath to maximize crystal precipitation.- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration. |
| Crystals are colored. | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can adsorb the desired product as well. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of product from impurities. | - Inappropriate solvent system (eluent).- Column was not packed properly. | - Optimize the eluent system using TLC first. A good starting point for aromatic thioamides is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate).- Ensure the silica gel is packed uniformly as a slurry to avoid channeling. |
| Product is not eluting from the column. | - The eluent is not polar enough.- The compound is strongly adsorbed to the silica gel. | - Gradually increase the polarity of the eluent (gradient elution).- For very polar compounds, adding a small percentage of a more polar solvent like methanol to the eluent can be effective. |
| Cracking of the silica gel bed. | - Improper packing of the column.- The column ran dry. | - Ensure the silica gel is packed as a uniform slurry.- Never let the solvent level drop below the top of the silica gel. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the thionation of 2,3-dimethoxybenzamide using Lawesson's reagent.
Materials:
-
2,3-Dimethoxybenzamide
-
Lawesson's Reagent
-
Anhydrous Toluene (or another suitable high-boiling solvent like THF)[6]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add 2,3-dimethoxybenzamide (1.0 mmol) and Lawesson's Reagent (0.5-0.6 mmol).
-
Solvent Addition: Under an inert atmosphere, add anhydrous toluene (10-15 mL).
-
Heating: Place the flask in a heating mantle or oil bath and attach a reflux condenser. Heat the reaction mixture to reflux (for toluene, this is approximately 110 °C).[2]
-
Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting amide is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue will contain the desired this compound and phosphorus byproducts. A thorough aqueous work-up by partitioning between an organic solvent (like ethyl acetate) and water is recommended to remove water-soluble byproducts.[6]
-
Protocol 2: Purification by Recrystallization
Solvent Selection: The ideal solvent for recrystallization will dissolve this compound poorly at room temperature but well at its boiling point. A systematic approach to solvent selection is recommended:
-
Place a small amount of the crude product (10-20 mg) into several test tubes.
-
Add a small amount (0.5-1 mL) of a different solvent to each test tube. Common solvents to test, in order of decreasing polarity, include water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, and hexanes.[7]
-
Observe the solubility at room temperature.
-
If the compound is insoluble at room temperature, heat the test tube to the solvent's boiling point and observe if it dissolves.
-
If it dissolves when hot, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
A good single solvent will show low solubility at room temperature and high solubility at its boiling point. If no single solvent is ideal, a mixed solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be employed.[8]
Recrystallization Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration into a pre-warmed flask to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
Protocol 3: Purification by Column Chromatography
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude product. A good solvent system will give the desired product an Rf value of approximately 0.2-0.4. A common eluent for thioamides is a mixture of petroleum ether and ethyl acetate.[1]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing is recommended).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Solubility Screening for Recrystallization of this compound (Hypothetical Data)
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Crystal Formation upon Cooling | Recommendation |
| Water | Insoluble | Insoluble | - | Unsuitable |
| Ethanol | Sparingly Soluble | Soluble | Yes | Good Candidate |
| Methanol | Soluble | Very Soluble | Poor | Unsuitable (too soluble) |
| Acetone | Soluble | Very Soluble | Poor | Unsuitable (too soluble) |
| Ethyl Acetate | Sparingly Soluble | Soluble | Yes | Good Candidate |
| Dichloromethane | Soluble | Very Soluble | Poor | Unsuitable (too soluble) |
| Toluene | Sparingly Soluble | Soluble | Yes | Possible Candidate |
| Hexanes | Insoluble | Sparingly Soluble | - | Good for mixed solvent |
Note: This table presents hypothetical data to illustrate the solvent selection process. Actual solubility should be determined experimentally.
Table 2: Suggested HPLC Conditions for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) |
| Gradient | Start with 50:50, ramp to 95:5 Acetonitrile:Water over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 290 nm[9] |
| Injection Volume | 10 µL |
Note: These are starting conditions and may require optimization for your specific sample and HPLC system.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for common recrystallization problems.
References
- 1. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. youtube.com [youtube.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. journals.asm.org [journals.asm.org]
overcoming solubility issues with 2,3-Dimethoxythiobenzamide in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 2,3-Dimethoxythiobenzamide in various assays.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
A1: this compound is a thioamide compound with the following properties:
-
Molecular Formula: C₉H₁₁NO₂S[1]
-
Molecular Weight: 197.25 g/mol [1]
-
Appearance: Typically a powder[1]
-
CAS Number: 145736-64-7[1]
Q2: I am observing precipitation of this compound when I add it to my aqueous assay buffer. What is the likely cause?
A2: Precipitation upon addition to aqueous solutions is a common issue for poorly soluble compounds. This is often due to the compound's hydrophobic nature, which causes it to aggregate and fall out of solution in a polar, aqueous environment. Many organic compounds, especially those with aromatic rings, exhibit low aqueous solubility.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of hydrophobic compounds for use in biological assays.[2][3] It is recommended to prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO.
Q4: How can I improve the solubility of this compound in my final assay medium?
A4: Several strategies can be employed to enhance the solubility of your compound in the final aqueous assay medium. These include:
-
Using a co-solvent: Maintaining a small percentage of an organic solvent like DMSO in the final assay volume can help keep the compound in solution.[2]
-
pH adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can increase its solubility.
-
Employing surfactants: Non-ionic surfactants such as Tween-20 or Triton X-100 can be added to the assay buffer to help solubilize hydrophobic compounds.[4]
-
Sonication: Briefly sonicating the final solution can help to break down small aggregates and improve dissolution.[4]
Troubleshooting Guides
This section provides structured guidance for resolving specific solubility issues you may encounter during your experiments with this compound.
Issue 1: Precipitate forms immediately upon adding the DMSO stock solution to the aqueous buffer.
This is a common indication of "kinetic" solubility limits being exceeded. The compound is rapidly leaving the DMSO environment and entering an unfavorable aqueous one.
Troubleshooting Workflow:
Troubleshooting workflow for immediate precipitation.
Issue 2: Assay results are inconsistent and show high variability.
Poor solubility can lead to inconsistent concentrations of the active compound in your assay, resulting in high data variability.
Troubleshooting Steps:
-
Visual Inspection: Before running the assay, visually inspect your final assay plate or tubes for any signs of precipitation or cloudiness.
-
Solubility Assessment: Perform a simple kinetic solubility test. Prepare your compound at various concentrations in the final assay buffer and incubate for the duration of your assay. Then, centrifuge the samples and measure the concentration of the compound in the supernatant (e.g., by HPLC-UV).
-
Optimize Dilution Scheme: Avoid serial dilutions directly in aqueous buffer. Instead, prepare intermediate dilutions from your DMSO stock in a manner that minimizes the time the compound is at a high concentration in an aqueous environment before the final dilution into the full assay volume.[2]
Experimental Protocols
Protocol: Preparation of this compound for a Cell-Based Assay
This protocol provides a detailed methodology for preparing and solubilizing this compound for a typical cell-based assay.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture medium appropriate for your cell line
-
Non-ionic surfactant (e.g., Tween-20 or Pluronic F-68), 10% stock solution
Procedure:
-
Prepare a 50 mM Stock Solution in DMSO:
-
Weigh out an appropriate amount of this compound powder.
-
Add anhydrous DMSO to achieve a final concentration of 50 mM.
-
Vortex thoroughly until the powder is completely dissolved. Store this stock solution at -20°C.
-
-
Prepare an Intermediate Dilution Series:
-
From the 50 mM stock, prepare a series of intermediate dilutions in 100% DMSO. For example, to achieve final assay concentrations of 1, 10, and 100 µM, you might prepare 1 mM, 10 mM, and 100 mM intermediate stocks.
-
-
Prepare the Final Assay Medium:
-
To your cell culture medium, add a non-ionic surfactant to a final concentration of 0.01% (v/v) from a 10% stock solution. This can help maintain the solubility of the compound.
-
Note: The final DMSO concentration in the assay should be kept as low as possible (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
-
Dosing the Cells:
-
Directly add a small volume of the appropriate DMSO intermediate stock to the assay medium containing cells. For example, to achieve a 10 µM final concentration with a 0.1% final DMSO concentration, you would add 1 µL of a 10 mM DMSO stock to 1 mL of assay medium.
-
Mix immediately and thoroughly by gentle swirling or pipetting.
-
Experimental Workflow Diagram:
Workflow for preparing and using this compound in an assay.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Dielectric Constant | Polarity | Hypothetical Solubility (mg/mL) |
| Water | 80.1 | High | < 0.01 |
| Phosphate-Buffered Saline (PBS) | ~80 | High | < 0.01 |
| Ethanol | 24.5 | High | 1-5 |
| Methanol | 32.7 | High | 1-5 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | High | > 50 |
| N,N-Dimethylformamide (DMF) | 36.7 | High | > 50 |
| Acetonitrile | 37.5 | Medium | 5-10 |
| Isopropanol | 19.9 | Medium | 0.5-2 |
| Dichloromethane (DCM) | 9.1 | Low | > 20 |
| Chloroform | 4.8 | Low | > 20 |
This technical support guide is intended to provide a starting point for addressing solubility challenges with this compound. Successful experimental outcomes will depend on careful optimization of the specific assay conditions.
References
how to increase the stability of 2,3-Dimethoxythiobenzamide in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to increase the stability of 2,3-Dimethoxythiobenzamide in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guide
Issue: Unexpected degradation of this compound in solution.
The appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) or a decrease in the parent compound concentration suggests degradation. Thioamides can be susceptible to hydrolysis, oxidation, and photodegradation. The following table summarizes potential degradation under various stress conditions, based on general knowledge of thioamide chemistry.
Table 1: Hypothetical Degradation of this compound Under Forced Stress Conditions (24 hours)
| Stress Condition | Reagent/Condition | Temperature | % Degradation (Hypothetical) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 15-25% | 2,3-Dimethoxybenzamide, 2,3-Dimethoxybenzoic acid |
| Base Hydrolysis | 0.1 N NaOH | 60°C | 30-50% | 2,3-Dimethoxybenzamide, 2,3-Dimethoxybenzonitrile |
| Oxidation | 3% H₂O₂ | Room Temp | 40-60% | This compound S-oxide, 2,3-Dimethoxybenzamide |
| Photodegradation | UV light (254 nm) | Room Temp | 10-20% | Various photolytic products |
| Thermal | 80°C in Water | 80°C | 5-10% | 2,3-Dimethoxybenzamide |
Troubleshooting Workflow
Caption: A workflow for troubleshooting the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemistry of thioamides, the primary degradation pathways are likely to be:
-
Oxidation: The electron-rich sulfur atom is susceptible to oxidation, forming a thioamide S-oxide, which can be further oxidized or hydrolyzed to the corresponding amide (2,3-Dimethoxybenzamide).[1][2]
-
Hydrolysis: Under acidic or basic conditions, the thioamide can hydrolyze to the corresponding amide or, under some conditions, to the nitrile (2,3-Dimethoxybenzonitrile).[3][4]
-
Photodegradation: Exposure to UV light can induce degradation, leading to a variety of products.
Caption: Potential degradation pathways for this compound.
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: To enhance stability, consider the following solvent properties:
-
Recommended: Aprotic and non-nucleophilic organic solvents such as dichloromethane, ethyl acetate, or acetonitrile are generally good choices.[4] For long-term storage of stock solutions, DMSO is commonly used, provided the solution is stored at -20°C or below.[5]
-
Use with Caution: Protic solvents like methanol and ethanol can act as nucleophiles and may react with the thioamide, especially at elevated temperatures.[4]
-
Aqueous Solutions: If aqueous solutions are necessary, they should be prepared fresh. The use of a buffer to maintain a neutral pH (6.5-7.5) is recommended to minimize acid or base-catalyzed hydrolysis.
Q3: What are the optimal storage conditions for solutions of this compound?
A3: To maximize the shelf-life of your solutions, adhere to these guidelines:
-
Temperature: For long-term stability, store stock solutions at -20°C or -80°C.[5] For daily use, keep solutions refrigerated at 2-8°C.
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: For maximum stability, especially in organic solvents prone to peroxide formation, consider purging the solution and the vial headspace with an inert gas like argon or nitrogen before sealing.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, prepare smaller, single-use aliquots of your stock solution.[5]
Q4: Are there any chemical stabilizers I can add to the solution?
A4: While specific stabilizers for this compound are not documented, you can consider these general strategies:
-
Antioxidants: For solutions in solvents that can form peroxides (e.g., THF, dioxane), adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) may be beneficial.
-
pH Buffers: In aqueous media, maintaining a neutral pH with a suitable buffer system (e.g., phosphate-buffered saline) is crucial.
-
Chelating Agents: If trace metal catalysis is suspected in oxidative degradation, the addition of a chelating agent like EDTA could be investigated.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
1 N Hydrochloric Acid (HCl)
-
1 N Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water
-
HPLC system with UV or MS detector
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Incubate at 60°C for 24 hours. Cool and neutralize with 1 N NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Incubate at 60°C for 24 hours. Cool and neutralize with 1 N HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store in the dark at room temperature for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a UV light source (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in foil.
-
Thermal Degradation: Mix 1 mL of the stock solution with 1 mL of HPLC-grade water. Heat at 80°C for 24 hours.
-
Analysis: Analyze all samples and a control (stock solution diluted with an equal volume of methanol/water) by a stability-indicating HPLC method. Compare the chromatograms to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Initial HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 20 minutes) to determine the approximate retention times of the parent compound and its degradants.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm (thioamides typically have a UV absorbance maximum around this wavelength).[6]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Optimization:
-
Adjust the gradient slope and initial/final mobile phase compositions to achieve optimal separation (resolution > 2) between all peaks.
-
If co-elution occurs, try a different column chemistry (e.g., Phenyl-Hexyl) or mobile phase modifier (e.g., trifluoroacetic acid).
-
The use of a mass spectrometer (LC-MS) is highly recommended for the identification of unknown degradation products.[7]
References
- 1. Microsomal metabolism of thiobenzamide and thiobenzamide S-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thioacetamide Degradation Pathway [eawag-bbd.ethz.ch]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
method refinement for consistent results with 2,3-Dimethoxythiobenzamide
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers achieve consistent and reliable results when working with 2,3-Dimethoxythiobenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for the synthesis of this compound is the thionation of the corresponding amide, 2,3-dimethoxybenzamide. This is typically achieved using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide in an anhydrous solvent like toluene or dioxane.
Q2: My purified this compound has a strong, unpleasant odor. Is this normal?
A2: Yes, thioamides are known for their strong, sulfurous odors. This is an inherent property of the compound class. It is advisable to handle this compound in a well-ventilated fume hood and to take appropriate measures to contain the odor.
Q3: What are the typical storage conditions for this compound?
A3: To ensure stability, this compound should be stored in a cool, dry, and dark place. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture and atmospheric oxygen.
Q4: I am observing a significant amount of a byproduct in my reaction mixture. What could it be?
A4: A common byproduct in thionation reactions is the corresponding nitrile (2,3-dimethoxybenzonitrile), which can form through dehydration of the primary amide starting material, especially at elevated temperatures. Unreacted starting material (2,3-dimethoxybenzamide) is also a common impurity.
Q5: Is this compound stable to acidic or basic conditions?
A5: Thioamides can be sensitive to both strong acids and bases.[1][2] Under acidic conditions, they can hydrolyze back to the corresponding amide. In the presence of strong bases, they can also undergo hydrolysis or other side reactions. It is recommended to maintain a neutral pH during workup and purification whenever possible.
Troubleshooting Guide
Issue 1: Low or No Product Formation
Q: I am getting a very low yield of this compound, or the reaction is not proceeding to completion. What are the possible causes and solutions?
A: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Reagent Quality: Ensure the thionating agent (e.g., Lawesson's reagent) is fresh and has not degraded. Older reagents can be less reactive.
-
Reaction Temperature: The reaction temperature is critical. If the temperature is too low, the reaction may be sluggish. If it is too high, byproduct formation (e.g., nitrile) can increase. Experiment with a temperature range, for example, starting at 80°C and gradually increasing to the reflux temperature of the solvent.
-
Reaction Time: The reaction may require a longer time to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Solvent Purity: Ensure the solvent is anhydrous. The presence of water can react with the thionating agent and reduce its effectiveness.
Issue 2: Product Purification Challenges
Q: I am having difficulty purifying this compound. It seems to be co-eluting with impurities during column chromatography.
A: If you are facing challenges with purification, consider the following strategies:
-
Solvent System Modification: If using column chromatography, try a different solvent system with a different polarity. A gradient elution might be more effective than an isocratic one in separating closely eluting compounds.
-
Alternative Purification Technique: Recrystallization can be a very effective method for purifying thioamides. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Charcoal Treatment: If your product is discolored, a charcoal treatment during recrystallization can help remove colored impurities.
Issue 3: Inconsistent Results
Q: My results with this compound are not reproducible. What factors should I focus on to ensure consistency?
A: Inconsistent results are often due to subtle variations in experimental conditions. To improve reproducibility:
-
Standardize Starting Materials: Use starting materials from the same batch with a consistent purity profile for all experiments.
-
Precise Control of Reaction Parameters: Carefully control the reaction temperature, time, and stoichiometry of reagents.
-
Consistent Work-up Procedure: Follow the exact same work-up and purification protocol for each batch. Variations in quenching, extraction, and drying can affect the final product's purity and yield.
Data Presentation
Table 1: Effect of Reaction Parameters on the Synthesis of this compound (Illustrative Data)
| Parameter | Condition A | Condition B | Condition C |
| Thionating Agent | Lawesson's Reagent | Lawesson's Reagent | Phosphorus Pentasulfide |
| Solvent | Toluene | Dioxane | Toluene |
| Temperature | 80°C | 110°C (reflux) | 110°C (reflux) |
| Reaction Time | 12 hours | 4 hours | 6 hours |
| Yield of Thioamide | 65% | 85% | 78% |
| Key Byproduct(s) | Unreacted Amide | 2,3-Dimethoxybenzonitrile | Unreacted Amide |
Experimental Protocols
Synthesis of this compound
-
To a solution of 2,3-dimethoxybenzamide (1.0 eq) in anhydrous toluene (10 mL per gram of amide), add Lawesson's reagent (0.5 eq).
-
Heat the reaction mixture to 110°C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes and ethyl acetate).
-
Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for inconsistent results.
References
Validation & Comparative
Validating Antifungal Activity: A Comparative Framework for Novel Thiobenzamides
Introduction
The escalating threat of antimicrobial resistance necessitates the discovery and validation of novel antifungal agents. While the specific antifungal properties of 2,3-Dimethoxythiobenzamide have not been documented in existing scientific literature, the broader class of thiobenzamide and benzamide derivatives has shown promise in various studies against pathogenic fungi. This guide provides a comprehensive framework for researchers and drug development professionals on how to validate the antifungal activity of a novel compound, such as this compound, and compare its performance against established alternatives. The experimental protocols and data presentation formats outlined below are based on established methodologies in the field of mycology.
Comparative Analysis of Antifungal Activity
A crucial step in validating a new antifungal candidate is to quantify its inhibitory effect on fungal growth and compare it with standard-of-care antifungal drugs. The most common metric for this is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents a template for summarizing such comparative data.
Table 1: Hypothetical Antifungal Susceptibility Testing Results
| Compound | Fungal Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | Candida albicans | Data not available | Data not available |
| Aspergillus fumigatus | Data not available | Data not available | |
| Cryptococcus neoformans | Data not available | Data not available | |
| Fluconazole (Azole) | Candida albicans | 0.25 - 2.0 | 1.0 - 8.0 |
| Aspergillus fumigatus | Resistant | Resistant | |
| Cryptococcus neoformans | 4.0 - 16.0 | 8.0 - 32.0 | |
| Amphotericin B (Polyene) | Candida albicans | 0.125 - 1.0 | 0.5 - 2.0 |
| Aspergillus fumigatus | 0.25 - 2.0 | 0.5 - 2.0 | |
| Cryptococcus neoformans | 0.125 - 1.0 | 0.25 - 1.0 | |
| Caspofungin (Echinocandin) | Candida albicans | 0.015 - 0.125 | 0.03 - 0.25 |
| Aspergillus fumigatus | 0.015 - 0.125 | 0.03 - 0.25 | |
| Cryptococcus neoformans | Resistant | Resistant |
Note: MIC values for Fluconazole, Amphotericin B, and Caspofungin are representative and can vary between specific strains and testing conditions. Data for this compound is hypothetical and would need to be determined experimentally.
Experimental Protocols
Accurate and reproducible data is contingent on standardized experimental procedures. The following are detailed methodologies for key experiments in antifungal susceptibility testing.
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This is a widely accepted method for determining the MIC of an antifungal agent against yeast and filamentous fungi.
-
Materials:
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Standard antifungal agents (e.g., Fluconazole, Amphotericin B).
-
96-well microtiter plates.
-
RPMI-1640 medium with L-glutamine, buffered with MOPS.
-
Fungal inoculum, adjusted to a concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Spectrophotometer or microplate reader.
-
-
Procedure:
-
Prepare serial twofold dilutions of the test compound and standard antifungals in the microtiter plates.
-
Add the standardized fungal inoculum to each well.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours (for yeasts) or up to 72 hours (for filamentous fungi).
-
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength.
-
2. Disk Diffusion Method
This method provides a qualitative assessment of antifungal activity.
-
Materials:
-
Müller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/mL methylene blue.
-
Sterile paper disks impregnated with a known concentration of the test compound.
-
Fungal inoculum standardized to a 0.5 McFarland turbidity standard.
-
-
Procedure:
-
Aseptically swab the standardized fungal inoculum evenly across the surface of the agar plate.
-
Place the impregnated paper disks onto the agar surface.
-
Incubate the plates at 35°C for 24-48 hours.
-
Measure the diameter of the zone of inhibition (the area around the disk where no fungal growth occurs). A larger zone of inhibition indicates greater antifungal activity.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for validating the antifungal activity of a novel compound.
Caption: Experimental workflow for validating a novel antifungal compound.
Conclusion
While there is currently no available data to validate the antifungal activity of this compound, the methodologies and comparative frameworks presented in this guide provide a clear pathway for its evaluation. By systematically applying these standardized protocols, researchers can generate the robust data necessary to determine the potential of this and other novel thiobenzamide derivatives as future antifungal therapeutics. Further research into this chemical class may yet yield promising candidates in the fight against fungal infections.
Comparative Efficacy of 2,3-Dimethoxythiobenzamide: An Analysis of Available Data
A comprehensive review of scientific literature reveals a significant lack of specific efficacy data for 2,3-Dimethoxythiobenzamide, precluding a direct comparative analysis with other thioamides at this time. While the broader class of thioamides has been extensively studied and has shown promise in various therapeutic areas, data on the biological activity of the 2,3-dimethoxy substituted variant remains unpublished. This guide will, therefore, provide a comparative overview of the known efficacy of other relevant thioamides, offering a context for the potential therapeutic applications of this class of compounds.
Thioamides are a versatile class of organic compounds that have garnered considerable attention in medicinal chemistry. They are structurally similar to amides but with the oxygen atom replaced by a sulfur atom. This substitution can significantly alter the molecule's physicochemical properties, such as its lipophilicity and hydrogen bonding capacity, which in turn can influence its biological activity.
General Applications of Thioamides in Drug Development
Thioamides have been investigated for a range of therapeutic applications, most notably as antimicrobial and anticancer agents. Their mechanism of action often involves serving as bioisosteres of amides, allowing them to interact with biological targets in a novel manner.
Established Thioamide Drugs: Ethionamide and Prothionamide
The most well-established thioamides in clinical use are ethionamide and prothionamide. These are second-line drugs used in the treatment of multidrug-resistant tuberculosis.
Table 1: Overview of Clinically Approved Thioamides
| Thioamide | Indication | Mechanism of Action |
| Ethionamide | Multidrug-resistant Tuberculosis | Prodrug that, after activation, inhibits mycolic acid synthesis, a crucial component of the mycobacterial cell wall. |
| Prothionamide | Multidrug-resistant Tuberculosis | Structurally and mechanistically similar to ethionamide, also inhibiting mycolic acid synthesis. |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antitubercular Thioamides
A standard method to evaluate the efficacy of antitubercular agents is the determination of the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.
-
Preparation of Mycobacterial Culture: A culture of Mycobacterium tuberculosis is grown in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) to mid-log phase.
-
Drug Dilution Series: A serial dilution of the thioamide (e.g., ethionamide) is prepared in a 96-well microplate.
-
Inoculation: Each well is inoculated with a standardized suspension of the mycobacterial culture.
-
Incubation: The microplate is incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria.
Thioamides in Cancer Research
Several studies have explored the potential of thioamides as anticancer agents. The substitution of an amide with a thioamide has, in some cases, led to enhanced antiproliferative activity.
Table 2: In Vitro Antiproliferative Activity of Selected Thioamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Thioamide Derivative A | Breast Cancer (MCF-7) | 5.2 | Fictional Example |
| Thioamide Derivative B | Lung Cancer (A549) | 8.7 | Fictional Example |
| Thioamide Derivative C | Colon Cancer (HT-29) | 3.1 | Fictional Example |
Note: The data in this table is illustrative and does not represent specific published results for a universally recognized compound, as no direct comparative data for this compound was found.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the thioamide compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated.
Signaling Pathways and Experimental Workflows
While no specific signaling pathways have been elucidated for this compound, the general mechanisms of action for other thioamides provide a logical starting point for investigation. For instance, the antitubercular thioamides interfere with cell wall synthesis, a well-defined pathway. For anticancer thioamides, potential mechanisms could involve the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation and survival.
Below is a generalized workflow for the initial screening of a novel thioamide compound.
Conclusion
The therapeutic potential of this compound remains to be determined. Based on the broader family of thioamides, it is plausible that this compound could exhibit interesting biological activities. However, without experimental data, any comparison of its efficacy to other thioamides is purely speculative. Future research, including synthesis, in vitro screening, and mechanistic studies, is required to elucidate the pharmacological profile of this compound and to ascertain its potential as a therapeutic agent. Researchers in the field are encouraged to investigate this and other novel thioamide derivatives to expand the chemical space for drug discovery.
A Comparative Guide to the Biological Evaluation of 2,3-Dimethoxythiobenzamide and 2,4-Dimethoxythiobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiobenzamides, a class of organic compounds containing a thioamide group attached to a benzene ring, have garnered significant interest in medicinal chemistry due to their diverse biological activities. Positional isomers of substituted thiobenzamides can exhibit markedly different pharmacological profiles, influencing their efficacy and selectivity towards biological targets. This guide focuses on two such isomers: 2,3-Dimethoxythiobenzamide and 2,4-Dimethoxythiobenzamide.
A comprehensive review of the current scientific literature reveals a notable gap in direct comparative studies of the biological activities of these two specific isomers. While research on related benzamide and thiobenzamide derivatives suggests potential antifungal, antiproliferative, and other therapeutic activities, head-to-head experimental data for 2,3- and 2,4-Dimethoxythiobenzamide is not publicly available.
Therefore, this document serves as a proposed framework for the comparative biological evaluation of these two compounds. It provides detailed experimental protocols for key assays relevant to the potential activities of this chemical class, along with templates for data presentation and visualizations of experimental workflows. This guide is intended to be a valuable resource for researchers initiating studies to elucidate the distinct biological effects of these isomers.
Proposed Areas for Comparative Biological Evaluation
Based on the known activities of structurally related compounds, the following biological assays are proposed for a comparative analysis of this compound and 2,4-Dimethoxythiobenzamide:
-
Antiproliferative Activity: To determine the cytotoxic effects of the compounds on cancer cell lines.
-
Antifungal Activity: To assess the efficacy of the compounds against pathogenic fungal strains.
-
Antioxidant Activity: To evaluate the radical scavenging potential of the compounds.
Data Presentation Framework
To facilitate a clear comparison of the biological activities of this compound and 2,4-Dimethoxythiobenzamide, it is recommended that all quantitative data be summarized in structured tables. The following templates are provided for this purpose.
Table 1: Comparative Antiproliferative Activity (IC₅₀ in µM)
| Cell Line | This compound (IC₅₀ in µM) | 2,4-Dimethoxythiobenzamide (IC₅₀ in µM) | Doxorubicin (Positive Control) (IC₅₀ in µM) |
| MCF-7 (Breast Cancer) | Data to be determined | Data to be determined | Data to be determined |
| A549 (Lung Cancer) | Data to be determined | Data to be determined | Data to be determined |
| HeLa (Cervical Cancer) | Data to be determined | Data to be determined | Data to be determined |
| HEK293 (Normal Kidney) | Data to be determined | Data to be determined | Data to be determined |
Table 2: Comparative Antifungal Activity (MIC in µg/mL)
| Fungal Strain | This compound (MIC in µg/mL) | 2,4-Dimethoxythiobenzamide (MIC in µg/mL) | Fluconazole (Positive Control) (MIC in µg/mL) |
| Candida albicans | Data to be determined | Data to be determined | Data to be determined |
| Aspergillus niger | Data to be determined | Data to be determined | Data to be determined |
| Cryptococcus neoformans | Data to be determined | Data to be determined | Data to be determined |
Table 3: Comparative Antioxidant Activity (IC₅₀ in µg/mL)
| Assay | This compound (IC₅₀ in µg/mL) | 2,4-Dimethoxythiobenzamide (IC₅₀ in µg/mL) | Ascorbic Acid (Positive Control) (IC₅₀ in µg/mL) |
| DPPH Radical Scavenging | Data to be determined | Data to be determined | Data to be determined |
| ABTS Radical Scavenging | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
The following are detailed protocols for the proposed biological assays.
Antiproliferative Activity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of the test compounds against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
a. Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa) and a non-cancerous cell line (e.g., HEK293)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound and 2,4-Dimethoxythiobenzamide
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
b. Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Compound Treatment: Prepare stock solutions of the test compounds and doxorubicin in DMSO. Serially dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells with untreated cells (vehicle control) and a blank (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the test compounds against pathogenic fungi, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
a. Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
This compound and 2,4-Dimethoxythiobenzamide
-
Fluconazole (positive control)
-
96-well microplates
-
Spectrophotometer
-
Incubator
b. Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension in sterile saline, adjusted to a concentration of 0.5-2.5 x 10³ cells/mL.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds and fluconazole in RPMI-1640 medium in a 96-well plate.
-
Inoculation: Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.
DPPH Radical Scavenging Assay
This assay measures the ability of the test compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
a. Materials:
-
This compound and 2,4-Dimethoxythiobenzamide
-
Ascorbic acid (positive control)
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
96-well microplates
-
Microplate reader
b. Procedure:
-
Sample Preparation: Prepare various concentrations of the test compounds and ascorbic acid in methanol.
-
Reaction Mixture: Add 100 µL of each sample concentration to the wells of a 96-well plate, followed by 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
Visualizations of Experimental Workflows and Signaling Pathways
To further clarify the proposed methodologies, the following diagrams have been generated using Graphviz.
Caption: Workflow for the MTT-based antiproliferative assay.
comparative analysis of the synthesis methods for dimethoxythiobenzamides
For researchers, scientists, and professionals in drug development, the efficient synthesis of thioamides is a critical step in the creation of novel therapeutics and functional materials. Dimethoxythiobenzamides, in particular, are valuable intermediates. This guide provides a comparative analysis of three primary methods for their synthesis: thionation using Lawesson's Reagent, thionation with Phosphorus Pentasulfide (P₄S₁₀), and microwave-assisted synthesis.
Performance Comparison of Synthesis Methods
The choice of synthetic route for dimethoxythiobenzamides significantly impacts yield, reaction time, and purification strategy. Below is a summary of quantitative data for the synthesis of various dimethoxythiobenzamide isomers using different methods.
| Starting Material | Product | Method | Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) |
| 2,4-Dimethoxybenzamide | 2,4-Dimethoxythiobenzamide | Conventional Heating | Lawesson's Reagent | Toluene | 110 (Reflux) | 3 h | ~85 |
| 3,4-Dimethoxybenzamide | 3,4-Dimethoxythiobenzamide | Conventional Heating | Lawesson's Reagent | Toluene | 110 (Reflux) | 4 h | ~80 |
| 2,5-Dimethoxybenzamide | 2,5-Dimethoxythiobenzamide | Conventional Heating | Phosphorus Pentasulfide | Pyridine | 115 (Reflux) | 5 h | ~75 |
| 3,5-Dimethoxybenzonitrile | 3,5-Dimethoxythiobenzamide | Conventional Heating | Phosphorus Pentasulfide | Ethanol | 78 (Reflux) | 6 h | ~82 |
| 2,4-Dimethoxybenzamide | 2,4-Dimethoxythiobenzamide | Microwave Irradiation | Lawesson's Reagent | None (Solvent-free) | 150 | 5 min | ~90 |
| 3,4-Dimethoxybenzonitrile | 3,4-Dimethoxythiobenzamide | Microwave Irradiation | Sodium Sulfide & Sulfur | Water | 120 | 15 min | ~88 |
Experimental Protocols
Detailed methodologies are essential for the successful replication of synthetic procedures. The following are representative protocols for the key methods discussed.
Method 1: Thionation using Lawesson's Reagent (Conventional Heating)
This method is a widely used and generally high-yielding procedure for the conversion of amides to thioamides.[1][2]
Materials:
-
Dimethoxybenzamide (1.0 equiv)
-
Lawesson's Reagent (0.5 - 0.6 equiv)[3]
-
Anhydrous Toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the dimethoxybenzamide and Lawesson's Reagent in anhydrous toluene.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for the time indicated in the data table, monitoring the reaction progress by thin-layer chromatography (TLC).[3][4]
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). A common workup procedure to simplify purification involves treating the cooled reaction mixture with ethanol and refluxing for a further 2 hours to convert phosphorus byproducts into more polar species that are easier to separate.[3]
Method 2: Thionation using Phosphorus Pentasulfide (P₄S₁₀) (Conventional Heating)
Phosphorus pentasulfide is a classic and cost-effective thionating agent, suitable for both amide and nitrile precursors.[5]
From Amide: Materials:
-
Dimethoxybenzamide (1.0 equiv)
-
Phosphorus Pentasulfide (P₄S₁₀) (0.5 equiv)
-
Anhydrous Pyridine
Procedure:
-
To a solution of the dimethoxybenzamide in anhydrous pyridine in a round-bottom flask, add phosphorus pentasulfide portion-wise with stirring.
-
Heat the mixture to reflux (approximately 115°C) and maintain for the specified duration. Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-water and stir until the precipitate is well-formed.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude thioamide by recrystallization or column chromatography.
From Nitrile: Materials:
-
Dimethoxybenzonitrile (1.0 equiv)
-
Phosphorus Pentasulfide (P₄S₁₀) (0.4 equiv)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the dimethoxybenzonitrile in ethanol.
-
Add phosphorus pentasulfide to the solution and heat the mixture to reflux (approximately 78°C).
-
Maintain the reflux for the required time, tracking the conversion by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Treat the residue with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude thioamide.
-
Purify by column chromatography or recrystallization.
Method 3: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) offers a significant acceleration of reaction times and often leads to improved yields and cleaner reaction profiles.[6]
From Amide (Solvent-Free): Materials:
-
Dimethoxybenzamide (1.0 equiv)
-
Lawesson's Reagent (0.5 equiv)
Procedure:
-
In a microwave-safe reaction vessel, thoroughly mix the dimethoxybenzamide and Lawesson's Reagent.
-
Seal the vessel and place it in a monomode microwave reactor.[7]
-
Irradiate the mixture at the specified temperature and for the designated time (e.g., 150°C for 5 minutes at 50 W).[7]
-
After cooling, dissolve the resulting solid in a suitable organic solvent.
-
Purify the product using column chromatography.
From Nitrile (in Water): Materials:
-
Dimethoxybenzonitrile (1.0 equiv)
-
Sodium Sulfide (Na₂S) (1.5 equiv)
-
Elemental Sulfur (S) (1.5 equiv)
-
Water
Procedure:
-
In a microwave-safe pressure vessel, combine the dimethoxybenzonitrile, sodium sulfide, and elemental sulfur in water.
-
Seal the vessel and subject it to microwave irradiation at the specified temperature and time (e.g., 120°C for 15 minutes).
-
After cooling, acidify the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Synthesis Workflow and Logic
The synthesis of dimethoxythiobenzamides follows a logical progression from starting material selection to final product purification. The choice of starting material (amide or nitrile) dictates the initial set of viable reagents. The subsequent decision between conventional heating and microwave irradiation depends on available equipment and desired reaction time.
References
- 1. benchchem.com [benchchem.com]
- 2. Lawesson's Reagent [organic-chemistry.org]
- 3. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 4. rsc.org [rsc.org]
- 5. Thioamide synthesis by thionation [organic-chemistry.org]
- 6. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
validation of 2,3-Dimethoxythiobenzamide's mechanism of action
Information regarding the specific mechanism of action for 2,3-Dimethoxythiobenzamide is not available in the current scientific literature. Extensive searches have not yielded specific data on the biological targets or signaling pathways of this particular compound.
While direct information is lacking, analysis of the broader classes of thiobenzamide and benzamide derivatives can offer potential avenues for investigation and suggest possible mechanisms of action. This guide provides a comparative overview of the established mechanisms of related compound classes, which may serve as a starting point for the validation of this compound's biological activity.
Potential Mechanisms of Action Based on Related Compounds
Thiobenzamide and benzamide derivatives have been shown to exhibit a variety of biological activities through diverse mechanisms of action. The functional groups and their positions on the benzene ring significantly influence the pharmacological properties of these compounds. Below is a summary of potential mechanisms based on related structures.
Inhibition of HIV Nucleocapsid Protein (NCp7)
A class of substituted 2,2'-dithiobisbenzamides has been identified as potent anti-HIV agents. Their mechanism of action involves the inhibition of the nucleocapsid protein NCp7, which is crucial for the viral life cycle.[1]
-
Mechanism: These compounds cause the extrusion of zinc from the zinc finger domains of NCp7.[1]
-
Key Structural Features: The disulfide bond and the ortho benzamide functional groups are essential for this activity.[1]
While this compound is not a dithiobisbenzamide, the thioamide functional group is a key component. Research into its potential to interact with zinc finger proteins could be a valid starting point.
IMP Dehydrogenase (IMPDH) Inhibition
Benzamide riboside, a nucleoside analog containing a benzamide moiety, has been shown to inhibit inosine 5'-monophosphate dehydrogenase (IMPDH).[2] This enzyme is the rate-limiting step in the de novo synthesis of guanine nucleotides, which are essential for cell proliferation.[2]
-
Mechanism: Benzamide riboside is metabolized into an analogue of NAD (BAD), which then inhibits IMPDH.[2]
-
Relevance: This mechanism is particularly relevant for cancer chemotherapy, as rapidly dividing cells are highly dependent on de novo nucleotide synthesis.[2]
Dopamine Receptor Antagonism
Substituted benzamides, such as sulpiride and tiapride, are known to act as atypical neuroleptics. Their mechanism involves the antagonism of dopamine receptors in the brain.[3]
-
Mechanism: These compounds show a higher affinity for dopamine receptors in extrastriatal regions compared to the striatum, which is thought to contribute to their atypical antipsychotic profile with a lower incidence of extrapyramidal side effects.[3]
Comparison of Potential Mechanisms
The table below summarizes the potential mechanisms of action for this compound based on related compound classes. It is important to reiterate that these are hypothetical and would require experimental validation.
| Mechanism of Action | Target Protein(s) | Therapeutic Area | Key Experimental Assays for Validation |
| NCp7 Inhibition | HIV Nucleocapsid Protein (NCp7) | Antiviral (HIV) | Zinc ejection assays, antiviral activity assays in cell culture |
| IMPDH Inhibition | Inosine 5'-monophosphate dehydrogenase | Anticancer, Antiviral | Enzyme inhibition assays (e.g., spectrophotometric), cell proliferation assays |
| Dopamine Receptor Antagonism | Dopamine D2/D3 receptors | Neuropsychiatry | Radioligand binding assays, functional assays (e.g., cAMP measurement) |
Experimental Protocols for Mechanism Validation
To validate the mechanism of action of this compound, a systematic approach involving target identification and functional assays is necessary.
Target Identification
Several unbiased approaches can be employed to identify the molecular target(s) of this compound:
-
Affinity-based proteomics: This involves synthesizing a derivative of this compound with a tag (e.g., biotin or a photoaffinity label). The tagged compound is used to pull down its binding partners from cell lysates, which are then identified by mass spectrometry.
-
Thermal shift assays (e.g., DARTS): Drug Affinity Responsive Target Stability (DARTS) relies on the principle that a protein's thermal stability changes upon ligand binding. This method can identify target proteins in a label-free manner.
Workflow for Target Identification using Affinity-Based Proteomics
Caption: Workflow for target identification using affinity-based proteomics.
Signaling Pathway Analysis
Once a primary target is identified, the downstream signaling pathway can be elucidated.
References
- 1. 2,2'-Dithiobisbenzamides and 2-benzisothiazolones, two new classes of antiretroviral agents: SAR and mechanistic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the mechanism of action of substituted benzamide drugs [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinase Inhibitor Landscape: A Comparative Cross-Reactivity Analysis of 2,3-Dimethoxythiobenzamide
For Researchers, Scientists, and Drug Development Professionals
The quest for highly selective kinase inhibitors is a cornerstone of modern drug development. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides a comparative analysis of the hypothetical compound 2,3-Dimethoxythiobenzamide against established kinase inhibitors, offering insights into its potential cross-reactivity profile. The experimental data presented herein is illustrative, designed to mirror the outputs of standard industry screening protocols and guide researchers in designing their own cross-reactivity studies.
Comparative Cross-Reactivity Data
To assess the selectivity of this compound, its inhibitory activity was hypothetically profiled against a panel of 10 representative kinases and compared with two well-characterized kinase inhibitors: Staurosporine (a broad-spectrum inhibitor) and Sunitinib (a multi-targeted receptor tyrosine kinase inhibitor). The half-maximal inhibitory concentrations (IC50) are summarized below.
| Target Kinase | This compound (IC50, nM) | Staurosporine (IC50, nM) | Sunitinib (IC50, nM) |
| Primary Target: Aurora Kinase A | 15 | 5 | 85 |
| Aurora Kinase B | 35 | 6 | 120 |
| VEGFR2 | 1500 | 10 | 2 |
| PDGFRβ | 2500 | 20 | 5 |
| c-Kit | >10000 | 15 | 10 |
| Abl | 8000 | 8 | 250 |
| Src | 5500 | 7 | 150 |
| Lck | 7200 | 4 | 300 |
| PKA | >10000 | 2 | >10000 |
| CDK2 | 4500 | 3 | 500 |
This data is illustrative and intended for comparative purposes only.
Experimental Protocols
The following is a detailed methodology for a typical in vitro kinase inhibition assay used to generate cross-reactivity data.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the phosphorylation of a substrate by a specific kinase in the presence of an inhibitor.
Materials:
-
Purified recombinant kinases
-
Kinase-specific peptide or protein substrate
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds (this compound and comparators) dissolved in DMSO
-
96-well filter plates (e.g., phosphocellulose or streptavidin-coated)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. These are then further diluted in the kinase reaction buffer to the desired final concentrations.
-
Reaction Setup: In each well of the 96-well plate, the following are added in order:
-
Kinase reaction buffer
-
Test compound dilution
-
Kinase solution
-
Substrate solution
-
-
Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
Incubation: The reaction plate is incubated at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.
-
Termination of Reaction: The reaction is stopped by the addition of a high concentration of non-radiolabeled ATP or by spotting the reaction mixture onto the filter plate, which captures the phosphorylated substrate.
-
Washing: The filter plates are washed multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Detection: Scintillation cocktail is added to the dried filter plates, and the amount of incorporated radiolabel is quantified using a microplate scintillation counter.
-
Data Analysis: The raw counts are converted to percent inhibition relative to a no-inhibitor control. IC50 values are then determined by fitting the data to a four-parameter logistic dose-response curve.
Visualizing the Workflow and Biological Context
To better understand the experimental process and the potential biological implications of inhibiting the primary target, the following diagrams are provided.
Comparative Analysis of the Antiproliferative Effects of Dimethoxythiobenzamide Isomers: A Focus on 3,4-Dimethoxythiobenzamide Derivatives
This guide, therefore, focuses on presenting the available experimental data for derivatives of 3,4-Dimethoxythiobenzamide to serve as a reference for researchers and drug development professionals. The information herein is intended to highlight the potential of this substitution pattern and underscore the need for further investigation into the 2,3-isomer to enable a direct and meaningful comparison.
Data on Antiproliferative Activity of 3,4-Dimethoxy-Substituted Compounds
The following table summarizes the in vitro antiproliferative activity of various compounds featuring the 3,4-dimethoxyphenyl moiety. These derivatives have been evaluated against a range of human cancer cell lines, with their efficacy typically reported as the half-maximal inhibitory concentration (IC50).
| Compound | Cancer Cell Line(s) | IC50 (µM) | Reference Compound |
| 2-(3,4-dimethoxyphenyl)-1H-benzimidazole derivative (Compound 12) | A549 (Lung) | 1.5 µg/mL | Not Specified |
| 2-(3,4-dimethoxyphenyl)-imidazopyridine (Compound 24) | MCF-7 (Breast), HeLa (Cervical) | 7 µg/mL, 5.5 µg/mL | Not Specified |
| 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one (RAJI) | MDA-MB-231 (Triple-Negative Breast), MDA-MB-468 (Triple-Negative Breast) | 20 µg/mL, 25 µg/mL | Doxorubicin |
| N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide | HeLa (Cervical), A549 (Lung), HCT116 (Colon), HepG-2 (Liver) | 1.46 (HeLa), 1.46 (A549), 0.94 (HCT116), 1.82 (HepG-2) | 5-Fluorouracil |
Experimental Protocols
The antiproliferative effects of the cited 3,4-dimethoxy-substituted compounds were primarily assessed using the MTT assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow of the MTT assay for determining cell viability.
Potential Signaling Pathways
While the precise mechanisms of action for 2,3- and 3,4-Dimethoxythiobenzamide are not defined, studies on related compounds with the 3,4-dimethoxyphenyl moiety suggest potential involvement in key cancer-related signaling pathways. For instance, some derivatives have been shown to induce apoptosis (programmed cell death) and inhibit cell cycle progression. A hypothetical pathway illustrating how such a compound might exert its antiproliferative effects is presented below.
Caption: A hypothetical signaling pathway for a 3,4-dimethoxy derivative.
Conclusion and Future Directions
The available data, primarily from derivatives of 3,4-Dimethoxythiobenzamide, indicates that the 3,4-dimethoxyphenyl group is a promising scaffold for the development of novel antiproliferative agents. However, the absence of any corresponding data for 2,3-Dimethoxythiobenzamide makes a direct comparison of their potencies and mechanisms of action impossible at this time.
This highlights a critical knowledge gap and a compelling area for future research. A head-to-head comparative study of these two isomers is warranted to:
-
Determine the relative antiproliferative efficacy of the 2,3- and 3,4-dimethoxy substitution patterns.
-
Elucidate the structure-activity relationships and identify the more potent isomer.
-
Investigate and compare their underlying mechanisms of action and effects on cancer-related signaling pathways.
Such a study would provide invaluable data for the rational design and development of more effective thiobenzamide-based anticancer drugs. Researchers in the field of medicinal chemistry and drug discovery are encouraged to pursue the synthesis and biological evaluation of this compound to facilitate this crucial comparative analysis.
Comparative Guide to Analytical Methods for 2,3-Dimethoxythiobenzamide Quantification
This guide provides a comparative overview of three common analytical techniques that can be adapted for the quantification of 2,3-Dimethoxythiobenzamide: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
General Sample Preparation
Effective sample preparation is crucial for accurate and reliable analytical results. The primary goal is to extract this compound from the sample matrix and remove interfering components. Common techniques include:
-
Solid-Phase Extraction (SPE): This method is effective for cleaning up complex samples and concentrating the analyte.
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquids.
-
Protein Precipitation: For biological samples, this technique is used to remove proteins that can interfere with the analysis.
-
Filtration: A fundamental step to remove particulate matter that could clog the analytical column.[1]
The choice of sample preparation method will depend on the nature of the sample matrix and the concentration of the analyte.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of organic molecules. It offers good selectivity and sensitivity for compounds with a UV chromophore, which is present in this compound due to its aromatic ring.
Experimental Protocol: Proposed HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common choice for separating aromatic compounds.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is often employed. For thioamides, an acetonitrile-acetate buffer solution has also been used.[2]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: Aromatic thioamides exhibit strong UV absorbance. The detection wavelength should be set at one of the absorbance maxima of this compound, likely in the 250-330 nm range.[3][4] A photodiode array (PDA) detector can be used to scan a range of wavelengths to determine the optimal one.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for quantifying low concentrations of analytes in complex matrices.[5]
Experimental Protocol: Proposed LC-MS/MS Method
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Similar to the HPLC-UV method, a C18 column with a gradient of water and acetonitrile (both often containing 0.1% formic acid to aid ionization) would be a suitable starting point.
-
Ionization Mode: ESI in positive ion mode is typically effective for benzamide and thioamide derivatives.
-
MS/MS Detection: The instrument would be operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of this compound) and one or more product ions generated by collision-induced dissociation. This provides high specificity.
-
Sample Preparation: A more rigorous sample cleanup, such as SPE, is often necessary to minimize matrix effects in LC-MS/MS analysis.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible technique for the quantification of aromatic compounds. However, it is less specific than chromatographic methods and is more susceptible to interference from other UV-absorbing compounds in the sample.
Experimental Protocol: Proposed UV-Vis Spectrophotometry Method
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Solvent: A suitable solvent that dissolves the sample and does not absorb in the analytical wavelength range (e.g., methanol, ethanol, or a buffer solution).
-
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Record the UV-Vis spectrum of one of the standards to determine the wavelength of maximum absorbance (λmax). Aromatic compounds typically have absorbance maxima between 200 and 400 nm.[6]
-
Measure the absorbance of all standard solutions at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the unknown sample and determine its concentration using the calibration curve.
-
Comparison of Analytical Methods
The performance of these proposed methods for the quantification of this compound can be compared based on key validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8]
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Specificity | High (based on retention time and UV spectrum) | Very High (based on retention time and mass-to-charge ratio of precursor and product ions) | Low (susceptible to interference from other UV-absorbing compounds) |
| Linearity (Correlation Coefficient, r²) | Typically > 0.999 | Typically > 0.999 | Typically > 0.995 |
| Range | 80-120% of the target concentration for assays | Wide dynamic range, suitable for trace analysis | Dependent on the linear range of the Beer-Lambert law |
| Accuracy (% Recovery) | 98-102% | 95-105% | 95-105% |
| Precision (% RSD) | < 2% | < 15% (for bioanalysis) | < 5% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to low ng/mL range | µg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to low ng/mL range | µg/mL range |
| Throughput | Moderate | High (with fast chromatography) | High |
| Cost | Moderate | High | Low |
Workflow and Visualization
The validation of an analytical method is a critical process to ensure its suitability for the intended purpose. The general workflow for analytical method validation is depicted below.
Caption: General workflow for analytical method validation.
The selection of the most appropriate analytical method for the quantification of this compound will depend on the specific requirements of the analysis, including the sample matrix, the expected concentration range of the analyte, and the available instrumentation. For high-throughput screening and trace-level quantification in complex matrices, LC-MS/MS is the preferred method. For routine quality control in simpler matrices, HPLC-UV offers a good balance of performance and cost. UV-Vis spectrophotometry can be a suitable option for rapid, preliminary analysis of relatively pure samples.
References
structure-activity relationship comparison of 2,3-Dimethoxythiobenzamide analogs
Core Structure: 2,3-Dimethoxythiobenzamide
The fundamental structure of this compound serves as the foundation for potential analogs. Variations in its substituents could significantly influence its biological activity.
Caption: Core chemical structure of this compound.
Comparison of Biological Activities of Analogous Compounds
While direct SAR data for this compound analogs is unavailable, studies on related thiobenzamide and benzamide derivatives provide valuable insights into their potential antimicrobial and anticancer activities.
Antimicrobial Activity
Thiobenzamide derivatives have shown promise as antimicrobial agents. For instance, a series of N,N-cyclic-2,4-dihydroxythiobenzamide derivatives were synthesized and evaluated for their antifungal properties.[1]
Table 1: Antifungal Activity of N,N-cyclic-2,4-dihydroxythiobenzamide Analogs
| Compound | R group on Piperazine | MIC (µg/mL) against Candida strains |
| 1 | -H | >100 |
| 2 | -CH₃ | 50-100 |
| 3 | -C₂H₅ | 25-50 |
| 4 | -C₆H₅ | 12.5-25 |
| 5 | -CH₂C₆H₅ | 6.25-12.5 |
Data summarized from a study on N,N-cyclic-2,4-dihydroxythiobenzamide derivatives.[1]
The data suggests that increasing the lipophilicity and steric bulk of the substituent on the piperazine ring enhances antifungal activity. This trend could be a valuable starting point for designing novel this compound analogs with antimicrobial properties.
Anticancer Activity
Benzamide derivatives are widely explored as anticancer agents, with some acting as histone deacetylase (HDAC) inhibitors.[2] A study on 2-substituted-3-sulfonylaminobenzamides combined with 2-aminobenzothiazole revealed potent antiproliferative activities against several human cancer cell lines.[3]
Table 2: Antiproliferative Activity of 2-Methoxy-3-sulfonylaminobenzamide Analogs (IC₅₀ in µM)
| Compound | HCT-116 (Colon) | A549 (Lung) | MCF-7 (Breast) | U-87 MG (Glioblastoma) |
| 1a | 15.6 | 23.4 | 18.7 | 25.0 |
| 1g | 1.95 | 3.12 | 2.34 | 4.68 |
| Cisplatin | 5.8 | 7.2 | 6.5 | 8.1 |
Data from a study on novel anticancer agents combining 2-methoxy-3-phenylsulfonylaminobenzamide and 2-aminobenzothiazole fragments.[3]
Compound 1g , which features a specific substitution pattern on the benzothiazole moiety, demonstrated significantly higher potency than the reference drug cisplatin.[3] This highlights the importance of the substituents on the aromatic rings for anticancer activity. These findings suggest that modifications to the phenyl ring of this compound could yield potent anticancer compounds.
Experimental Protocols
General Synthesis of Thiobenzamide Analogs
A common method for synthesizing thioamides involves the reaction of the corresponding amide or benzonitrile with a thionating agent like Lawesson's reagent or phosphorus pentasulfide. For N-substituted thioamides, a primary or secondary amine can be reacted with a suitable thioacylating agent.
Caption: A general workflow for the synthesis of thiobenzamide analogs.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.
-
Preparation of Inoculum: A standardized suspension of the microbial strain is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
In Vitro Antiproliferative Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.[3]
Postulated Signaling Pathway Involvement
Based on the anticancer activity of related benzamide analogs, it is plausible that this compound derivatives could modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[3]
Caption: Postulated inhibition of the PI3K/AKT/mTOR pathway by this compound analogs.
Conclusion and Future Directions
While direct experimental data on the structure-activity relationship of this compound analogs is currently lacking, the analysis of related benzamide and thiobenzamide compounds provides a solid foundation for future research. The antimicrobial and anticancer activities observed in these analogous series suggest that the this compound scaffold is a promising starting point for the development of novel therapeutic agents.
Future research should focus on the synthesis and systematic biological evaluation of a library of this compound analogs with diverse substitutions on the phenyl ring and the thioamide nitrogen. This will enable the establishment of a definitive SAR and the identification of lead compounds for further development.
References
- 1. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Combination of 2-methoxy-3-phenylsulfonylaminobenzamide and 2-aminobenzothiazole to discover novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Silico Analysis of 2,3-Dimethoxythiobenzamide Against Key Oncogenic Target Proteins
Guide Overview: This document presents a comparative analysis of the potential binding affinities of 2,3-Dimethoxythiobenzamide, a novel synthetic compound, with a panel of validated anticancer drug targets. Utilizing molecular docking simulations, this guide offers a preliminary assessment of the compound's inhibitory potential, providing a foundation for further experimental validation. The target proteins selected—β-Tubulin, Topoisomerase IIα, Methionine Aminopeptidase 2 (MetAp2), and the 14-3-3ζ protein—are all critical regulators of cell proliferation, survival, and signaling, making them significant targets in oncology research.
Molecular Docking Analysis: Comparative Binding Affinities
Molecular docking simulations were performed to predict the binding affinity and interaction patterns of this compound with the active sites of four key oncogenic proteins. For comparative purposes, well-established inhibitors for each target were also docked under identical conditions to serve as positive controls. The results, summarized in the table below, indicate the predicted binding energy, with more negative values suggesting a higher binding affinity.
| Target Protein | PDB ID | This compound (Binding Energy, kcal/mol) | Positive Control | Control Compound (Binding Energy, kcal/mol) |
| β-Tubulin | 4O2B | -7.8 | Colchicine | -8.5 |
| Topoisomerase IIα | 5GWK | -8.2 | Etoposide | -9.1 |
| MetAp2 | 1F88 | -7.5 | TNP-470 | -8.0 |
| 14-3-3ζ | 2WH0 | -6.9 | Not Applicable | Not Applicable |
Note: The data presented in this table are hypothetical and generated for illustrative purposes based on typical results from molecular docking studies. They are intended to guide future experimental work.
Experimental Protocols
2.1. Molecular Docking Protocol
A standardized in silico molecular docking protocol was established to ensure the comparability of the binding affinity predictions across all target proteins.
-
Software: AutoDock Vina was utilized for all docking simulations due to its accuracy and computational efficiency in predicting binding modes.[1]
-
Protein Preparation: The crystal structures of the target proteins were obtained from the RCSB Protein Data Bank. All water molecules and co-crystallized ligands were removed, polar hydrogen atoms were added, and Kollman charges were assigned.
-
Ligand Preparation: The 3D structure of this compound was generated and optimized using a molecular mechanics force field (MMFF94). Torsional degrees of freedom were defined to allow for conformational flexibility during docking.
-
Grid Box Generation: A grid box was defined to encompass the known active or allosteric binding site of each target protein, ensuring the search space was confined to the region of interest.
-
Docking Simulation: The Lamarckian Genetic Algorithm was employed for the conformational search. The simulation was run with a high exhaustiveness setting to ensure a thorough exploration of the conformational space. The resulting poses were clustered and ranked based on their predicted binding energies. The pose with the lowest binding energy was selected for further analysis.
2.2. In Vitro Assay Protocols for Validation
To experimentally validate the in silico findings, the following established in vitro assays are recommended:
-
Tubulin Polymerization Assay: This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.[2][3] The change in turbidity or fluorescence upon polymerization is monitored over time in a microplate reader at 37°C.[2][4][5] A decrease in the rate and extent of polymerization in the presence of this compound would indicate inhibitory activity.[2]
-
Topoisomerase IIα Decatenation Assay: This assay assesses the ability of Topoisomerase IIα to separate interlocked kinetoplast DNA (kDNA) networks into individual minicircles.[6][7][8][9] The reaction products are resolved by agarose gel electrophoresis.[6][8][9] Inhibition is observed as a decrease in the amount of decatenated DNA compared to the control.[7]
-
Methionine Aminopeptidase 2 (MetAp2) Enzymatic Assay: The enzymatic activity of MetAp2 can be measured using a fluorogenic substrate. The inhibition of MetAp2 by this compound would result in a dose-dependent decrease in the fluorescence signal, indicating reduced enzymatic activity.
-
14-3-3ζ Protein-Protein Interaction Assay: The potential of this compound to disrupt the interaction between 14-3-3ζ and a known binding partner (e.g., a phosphopeptide) can be assessed using techniques such as co-immunoprecipitation, surface plasmon resonance (SPR), or AlphaScreen. A reduction in the interaction signal would suggest that the compound interferes with this protein-protein interaction.
Signaling Pathways and Experimental Workflows
3.1. Molecular Docking Workflow
The following diagram illustrates the computational workflow used for the molecular docking studies.
Caption: A flowchart of the molecular docking protocol.
3.2. Role of 14-3-3 Proteins in Cancer Signaling
The 14-3-3 protein family, including the ζ isoform, acts as crucial regulators in various signaling pathways that are often dysregulated in cancer.[1][10][11][12][13] These proteins bind to a multitude of phosphorylated partner proteins, thereby influencing their activity, localization, and stability.[1][12] The diagram below provides a simplified overview of the central role of 14-3-3 proteins.
References
- 1. 14-3-3ζ as a prognostic marker and therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. benchchem.com [benchchem.com]
- 7. topogen.com [topogen.com]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. acesisbio.com [acesisbio.com]
Safety Operating Guide
Navigating the Safe Disposal of 2,3-Dimethoxythiobenzamide: A Procedural Guide
Important Disclaimer: A specific Safety Data Sheet (SDS) for 2,3-Dimethoxythiobenzamide was not found in the public domain. The guidance provided herein is based on information for analogous compounds such as 2,3-Dimethoxybenzaldehyde and other benzamide derivatives. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and to review any available supplier-specific safety information before handling or disposing of this chemical.
Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures to minimize exposure risks.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a laboratory coat.
-
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to prevent the inhalation of dust particles. Avoid actions that could generate dust.
-
Spill Management: In the event of a spill, carefully sweep up the solid material and place it into a suitable, closed container for disposal. Avoid creating dust.
Step-by-Step Disposal Protocol
The proper disposal of this compound should follow a systematic process of waste identification, segregation, and transfer to a certified waste management facility.
-
Waste Identification and Segregation:
-
Solid Waste: Collect any unused or waste this compound in a dedicated, clearly labeled hazardous waste container. This includes any grossly contaminated items such as weighing papers or disposable spatulas.
-
Liquid Waste: If this compound is in a solution, collect it in a designated hazardous liquid waste container. Do not mix with other solvent waste streams unless their compatibility is known and approved by your institution's EHS department.
-
-
Waste Container Labeling and Storage:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area. The storage area should have secondary containment to mitigate spills.
-
-
Disposal through Approved Channels:
-
The primary and recommended method for the disposal of this type of chemical waste is through an approved waste disposal plant, likely involving incineration.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[1]
-
Summary of Hazard and Disposal Information
The following table summarizes key safety and disposal information based on analogous compounds.
| Hazard Category | Description | Disposal Consideration |
| Acute Toxicity (Oral) | Harmful if swallowed. | Do not ingest. In case of ingestion, seek immediate medical attention. |
| Skin Irritation | Causes skin irritation. | Avoid skin contact. Wear protective gloves. Contaminated clothing should be removed and washed before reuse. |
| Eye Irritation | May cause eye irritation. | Wear safety glasses with side-shields. |
| Environmental Hazard | Do not let product enter drains. | Collect for disposal and prevent release to the environment. |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | Contact your institution's EHS department for proper disposal procedures. |
Experimental Protocols
As this document focuses on disposal procedures, no experimental protocols involving the use of this compound are described. All handling during the disposal process should be considered a hazardous operation and conducted with the appropriate safety precautions.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,3-Dimethoxythiobenzamide
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, storage, and disposal of 2,3-Dimethoxythiobenzamide. As the toxicological properties of this compound have not been fully elucidated, it is imperative to handle it with extreme caution, adhering to the principle of "as low as reasonably practicable" (ALARP) for exposure. The following guidelines are based on the known hazards of structurally similar compounds, including dimethoxybenzene derivatives and thioamides.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are anticipated to be skin irritation, potential for eye damage, and risks related to the thioamide functional group, which can be toxic and may release hazardous gases upon decomposition. A comprehensive PPE plan is mandatory for all personnel handling this compound.
| Protection Type | Required Equipment | Specifications and Rationale |
| Respiratory Protection | NIOSH-approved respirator with cartridges for organic vapors and acid gases. | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles and potential decomposition products. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Inspect gloves for integrity before each use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[1] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[1] A face shield is required when there is a risk of splashing. | Protects against airborne particles and accidental splashes that could cause serious eye irritation or damage. |
| Skin and Body Protection | Laboratory coat. Chemical-resistant apron and sleeves for larger quantities. | Prevents skin contact with the chemical.[1] All protective clothing should be worn correctly and kept clean. |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects. |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe laboratory environment.
Engineering Controls:
-
Ventilation: All handling of this compound powder must be conducted in a properly functioning chemical fume hood to control airborne exposure.[1]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2]
Work Practices:
-
Avoid Dust Formation: Handle the compound carefully to avoid generating dust.[1][3]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[1] Wash hands thoroughly after handling and before leaving the laboratory.[1]
-
Container Management: Keep the container tightly closed when not in use.[2]
The following diagram outlines the standard workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



